molecular formula C13H12O8 B1248920 p-Coutaric acid

p-Coutaric acid

Cat. No.: B1248920
M. Wt: 296.23 g/mol
InChI Key: INYJZRKTYXTZHP-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-Coutaric acid is a hydroxycinnamic acid derivative, specifically identified as a tartaric acid ester of p-Coumaric acid . It belongs to a class of plant metabolites known as phenolic compounds, which are widely studied for their antioxidant properties. Unlike its more common aglycone, p-Coumaric acid, which is noted for its antioxidant, anti-inflammatory, and antimicrobial activities , specific mechanistic and application studies on this compound itself are limited in the available literature. As a conjugate, this compound is of significant interest in phytochemical research. Its structure suggests it may share or exhibit modified versions of the biological activities associated with the phenolic acid family. Researchers may investigate its role in plant metabolism, its bioavailability, and its potential mechanisms of action, which could include free radical scavenging or interactions with enzymatic pathways . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not for diagnostic or medical use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12O8

Molecular Weight

296.23 g/mol

IUPAC Name

2-hydroxy-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxybutanedioic acid

InChI

InChI=1S/C13H12O8/c14-8-4-1-7(2-5-8)3-6-9(15)21-11(13(19)20)10(16)12(17)18/h1-6,10-11,14,16H,(H,17,18)(H,19,20)/b6-3+

InChI Key

INYJZRKTYXTZHP-ZZXKWVIFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)OC(C(C(=O)O)O)C(=O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O

Synonyms

coutaric acid

Origin of Product

United States

Natural Occurrence and Distribution of P Coumaric Acid in Biological Systems

Diverse Botanical Sources and Plant Species Rich in p-Coumaric Acid

p-Coumaric acid is found in a vast array of edible plants, including cereals, fruits, and vegetables, making it a common component of the human diet. nih.govtaylorandfrancis.com

Cereal Grains and Grasses

Cereal grains are significant sources of p-coumaric acid. nih.govresearchgate.net It is particularly abundant in the cell walls of graminaceous plants. researchgate.netoup.com

Barley (Hordeum vulgare): Found in barley grain, with the pericarp fractions being particularly rich in this compound. iglobaljournal.comoup.com

Corn (Zea mays): Corn is notably rich in p-coumaric acid, especially in its pericarp fractions, compared to other cereals like wheat and oats. researchgate.netoup.com Yellow corn, in particular, exhibits high concentrations. cerealsgrains.org

Oats (Avena sativa): Present in oats, with significant amounts found in the pericarp. taylorandfrancis.comoup.com

Wheat (Triticum aestivum): Wheat contains p-coumaric acid, with the pericarp fractions showing the highest levels. taylorandfrancis.comoup.com

Cynodon dactylon (Bermuda Grass): This grass species is a known source of p-coumaric acid. ijpar.comnih.govresearchgate.net

The concentration of p-coumaric acid is generally lower in the endosperm of cereal kernels and increases significantly in the peripheral tissues like the pericarp. researchgate.netoup.com

Table 1: Distribution of p-Coumaric Acid in Cereal Grains

Cereal Plant Part Relative Concentration
Barley Pericarp High
Corn Pericarp Very High
Oats Pericarp High
Wheat Pericarp High
Cereal Grains (general) Endosperm Low

Fruits and Vegetables

A wide variety of fruits and vegetables contain p-coumaric acid, contributing to its prevalence in a balanced diet. nih.govtaylorandfrancis.comresearchgate.net

Apples (Malus domestica): Apples are a known source of p-coumaric acid. taylorandfrancis.comresearchgate.netiarc.fr

Grapes (Vitis vinifera): Grapes contain p-coumaric acid, which is also found in products derived from them, such as wine. iglobaljournal.comtaylorandfrancis.comresearchgate.net

Tomatoes (Solanum lycopersicum): Tomatoes are another common vegetable that contains this phenolic acid. taylorandfrancis.comresearchgate.netresearchgate.net

Carrots (Daucus carota): Carrots are a source of p-coumaric acid. taylorandfrancis.comresearchgate.netresearchgate.net

Onions (Allium cepa): This widely consumed vegetable also contributes to the dietary intake of p-coumaric acid. taylorandfrancis.comresearchgate.net

Potatoes (Solanum tuberosum): Potatoes contain p-coumaric acid. taylorandfrancis.comresearchgate.net

Pineapples (Ananas comosus): Pineapples are also a source of this compound. researchgate.net

Other Plant-Derived Products

Beyond fresh produce, p-coumaric acid is present in various processed and derived plant products.

Wine and Vinegar: As a constituent of grapes, p-coumaric acid is consequently found in wine and vinegar. iglobaljournal.comwikipedia.org

Honey: p-Coumaric acid originating from pollen is a component of honey. wikipedia.org

Flaxseed (Linum usitatissimum): Flaxseed contains p-coumaric acid, and its glucoside form can be found in breads containing this seed. taylorandfrancis.comwikipedia.org

Carnauba Wax: Diesters of p-coumaric acid are found in carnauba wax. wikipedia.org

Coffee: Coffee is another beverage that contains p-coumaric acid. iglobaljournal.com

Mushrooms: Certain types of mushrooms are also sources of this compound. researchgate.net

Specific Plant Tissues and Organs

The distribution of p-coumaric acid is not uniform within a plant; it is often concentrated in specific tissues and cellular structures.

Grape Juice, Peel, and Seeds: Studies have shown that hydroxycinnamoyltartaric esters, including those of p-coumaric acid, are distributed differently among the juice, peel, and seeds of grapes. colab.ws

Chia (Salvia hispanica) Shoots: Exogenous application of p-coumaric acid has been shown to improve the shoot growth of chia seedlings. mdpi.comnih.gov The compound is also naturally present in chia. oup.comuwc.ac.zaresearchgate.net

Plant Cell Walls: A significant portion of p-coumaric acid in plants is found in the cell walls, where it is ester-linked to polymers like arabinoxylans and lignin (B12514952). researchgate.netoup.comfrontiersin.orgnih.govjst.go.jp

Cutins and Suberins: p-Coumaric acid is a known aromatic constituent of the biopolymers cutin and suberin, which are found in the outer protective layers of plants. frontiersin.orgresearchgate.netnih.govmdpi.comjmaterenvironsci.com It is ester-bonded within these structures. frontiersin.org

Occurrence as Free and Conjugated Forms

In nature, p-coumaric acid exists in both free and conjugated (bound) forms. nih.govtaylorandfrancis.comnih.gov The conjugated forms can be either soluble or insoluble. researchgate.net

Esters

A common form of conjugation for p-coumaric acid is through ester linkages with other molecules. researchgate.net

Hydroxycinnamoyltartaric Esters: p-Coumaric acid forms esters with tartaric acid, known as p-coutaric acid. colab.wsscience.govnih.gov These, along with other hydroxycinnamoyltartaric esters, are found in various plants, including grapes and perennial peanuts. science.govnih.govfrontiersin.orgscielo.br

Tartaric p-Coumaroyl Ester: Specifically, the tartaric acid ester of p-coumaric acid is a notable conjugate. science.gov

Diesters: Diesters of p-coumaric acid have been identified, for instance, in carnauba wax. wikipedia.org It can also form dehydrodiferuloyl dimers with diester linkages. taylorandfrancis.com Additionally, long-chain alkyl esters of p-coumaric acid have been found in plants like Artemisia igniaria. thieme-connect.com

Amides (e.g., p-coumaroylamino acids, polyamine conjugates, phenolamides, hydroxycinnamic acid amides)

p-Coumaric acid readily forms amide conjugates with amino acids, polyamines, and other nitrogen-containing compounds. These amides, often referred to as phenolamides or hydroxycinnamic acid amides (HCAAs), play significant roles in plant development, defense, and stress responses. mdpi.com

p-Coumaroylamino Acids: One class of amides involves the conjugation of p-coumaric acid with various amino acids. These compounds are notably found in species like Theobroma cacao (cocoa) and Coffea canephora (robusta coffee). mdpi.com Specific examples that have been isolated from plants include:

p-Coumaroyltyrosine mdpi.com

p-Coumaroylaspartate mdpi.com

p-Coumaroylglutamate mdpi.com

p-Coumaroyltryptophan mdpi.com

p-Coumaroylserine mdpi.com

Additionally, yeast-elicited cell suspension cultures of Ephedra distachya have been shown to produce p-coumaroyl-D-valine, p-coumaroyl-D-serine, and p-coumaroyl-D-threonine.

Polyamine Conjugates (Phenolamides/HCAAs): A large and diverse group of p-coumaric acid amides are formed through conjugation with polyamines like putrescine, spermidine, and spermine, or with aromatic monoamines such as tyramine (B21549) and serotonin. mdpi.comresearchgate.net These compounds, collectively known as phenolamides or HCAAs, are ubiquitous in the plant kingdom and are particularly abundant in reproductive organs like flowers and pollen. mdpi.com They are integral to plant defense mechanisms, accumulating in response to pathogen attack and wounding to help fortify cell walls. mdpi.com

Examples of naturally occurring polyamine and monoamine conjugates include:

p-Coumaroylputrescine

p-Coumaroyl-feruloylputrescine

N′,N″-di-coumaroyl Spermidine

p-Coumaroylagmatine

p-Coumaroylserotonin

p-Coumaroyltyramine mdpi.com

These conjugates are found in a wide range of plants, including maize, rice, wheat, barley, and tomato. mdpi.com

Glycosides (e.g., p-coumaric acid glucoside)

p-Coumaric acid also occurs naturally in the form of glycosides, where the acid is linked to a sugar moiety. This glycosylation increases the water solubility of the compound.

p-Coumaric acid glucoside has been identified in commercial breads that contain flaxseed. wikipedia.org

o-Coumaric acid glycoside is found in high concentrations in the flowers and leaves of sweet clover (Melilotus spp.). mdpi.com

Coumaroyl flavone (B191248) glycosides , such as chrysoeriol (B190785) 7-O-(3''-(E)-p-coumaroyl)-β-D-glucopyranoside and chrysoeriol 7-O-(3'',6''-di-O-(E)-p-coumaroyl)-β-D-glucopyranoside, have been isolated from the aerial parts of Phlomis bruguieri. rjpharmacognosy.ir

A novel p-coumaroyl amide glycoside , named oleraciamide E, was isolated from Portulaca oleracea. mdpi.com

The formation of these glycosides is catalyzed by specific enzymes, such as cis-p-coumarate glucosyltransferase, which has been identified in Sphagnum fallax. wikipedia.org

Integration into Macromolecules (e.g., lignin, polysaccharides, proteins)

In its insoluble-bound form, p-coumaric acid is a fundamental structural component of plant cell walls, where it is integrated into complex polymers like lignin and polysaccharides. researchgate.netresearchgate.net

Lignin: p-Coumaric acid is a key precursor in the biosynthesis of monolignols, the building blocks of lignin. iglobaljournal.compurdue.edu It is particularly associated with syringyl (S) lignin units in grasses. purdue.edu Research on maize has shown that p-coumaric acid is ester-linked to the γ-position of the S lignin side chains. purdue.edu This acylation is believed to occur before polymerization, with monolignols being acylated by p-coumaric acid in the cytosol before their incorporation into the lignin polymer. purdue.edu This integration into the hydrophobic lignin polymer contributes significantly to the mechanical strength and rigidity of the plant cell wall.

Proteins: A notable and unique integration of p-coumaric acid into a protein is its role as the photoactive chromophore in Photoactive Yellow Protein (PYP). acs.orgnih.govacs.orgscispace.com PYP is a photoreceptor found in many eubacteria. wikipedia.org In this protein, the p-coumaric acid molecule is covalently bound to a specific cysteine residue (Cys 69) via a thiol ester bond. acs.orgnih.gov This is the first known instance of a stable thiol ester linkage of a cofactor to its apoprotein. acs.org The interaction with the protein environment and this unique linkage dramatically shifts the absorption properties of p-coumaric acid, enabling its function in light sensing. acs.org

Quantitative Distribution Variations Across Species and Environmental Conditions

The concentration of p-coumaric acid, in both its soluble (free and conjugated to small molecules) and cell-wall-bound forms, varies significantly among different plant species, genotypes, and even plant tissues. Furthermore, its accumulation is highly responsive to environmental conditions and stresses.

Variation Across Species and Genotypes:

Research on maize (Zea mays) has highlighted significant quantitative differences among various hybrids. A study comparing modern (NAM) and traditional (Landrace) maize hybrids revealed wide variations in p-coumaric acid content in the kernels.

Maize Hybrid Type Form of p-Coumaric Acid Concentration Range (µg/g dry weight)
B73 x NAM HybridsSoluble14.45 - 132.34 frontiersin.org
B73 x Landrace HybridsSoluble25.77 - 120.80 frontiersin.org
B73 x NAM HybridsCell-Wall Bound45.06 - 95.2 frontiersin.org
B73 x Landrace HybridsCell-Wall Bound30.9 - 83.6 frontiersin.org

Similarly, different tomato varieties exhibit distinct phenolic profiles. A study of four farmer varieties in Northern Portugal found that a cis p-coumaric acid derivative was the most abundant phenolic compound in the 'Amarelo' (yellow) and 'Batateiro' (round) varieties, with the yellow tomato having the highest total phenolic acid content at 43.30 µg/g of fresh weight. core.ac.uk In pineapple, the concentration of p-coumaric acid was found to be highest in the juice extract of ripe fruit (11.76 µg/mL) compared to unripe fruit (0.41 µg/mL). researchgate.netphcogres.com

Influence of Environmental Conditions:

The accumulation of p-coumaric acid is a dynamic process influenced by various environmental stimuli and stresses.

Pathogen Attack: Plants often increase the synthesis and accumulation of HCAAs, including p-coumaroyl amides, at the site of infection as a defense mechanism to reinforce cell walls. mdpi.com

Continuous Cropping: The accumulation of allelochemicals in the soil is a major issue in continuous cropping systems. Studies on tobacco have shown that coumaric acid accumulates in the soil, and its concentration increases with repeated planting. This accumulation has direct inhibitory effects on the growth of subsequent tobacco plants by affecting photosynthesis and antioxidant enzyme activities.

Salt Stress: The application of p-coumaric acid has been shown to mitigate the effects of salt stress in chia (Salvia hispanica) seedlings. While salt stress alone reduced growth and the content of essential macronutrients, the combined application of p-coumaric acid and salt stress alleviated these effects, partly by enhancing the levels of magnesium and calcium.

Soil Nutrients and pH: The presence of p-coumaric acid in soil can influence the microbial community. At certain concentrations, it can increase soil dehydrogenase activity and microbial biomass but may decrease the availability of nutrients like nitrogen at higher concentrations.

This responsiveness highlights the crucial role of p-coumaric acid and its derivatives in the plant's interaction with its environment.

Biosynthetic Pathways and Metabolic Transformations of P Coumaric Acid

Primary Biosynthetic Routes in Plants

The synthesis of p-coumaric acid in plants is a critical branch of the broader phenylpropanoid pathway, which is responsible for the production of a vast array of secondary metabolites. These compounds, including flavonoids, lignins, and stilbenes, are essential for plant growth, development, and defense. The production of p-coumaric acid primarily occurs through a series of enzymatic reactions that begin with precursors from the shikimate pathway.

Shikimate Pathway Involvement

The shikimate pathway is the central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids, namely phenylalanine, tyrosine, and tryptophan. nih.gov This pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), intermediates from glycolysis and the pentose (B10789219) phosphate (B84403) pathway, respectively. nih.gov Through a sequence of seven enzymatic steps, chorismate is produced, which serves as a crucial branch-point intermediate. Chorismate is the precursor for the synthesis of phenylalanine and tyrosine, which are the direct starting points for the biosynthesis of p-coumaric acid. nih.govresearchgate.net The shikimate pathway's role is foundational, as it supplies the essential aromatic amino acid precursors required for the phenylpropanoid pathway to proceed. nih.govzobodat.at

Role of L-Phenylalanine and L-Tyrosine as Precursors

Both L-phenylalanine and L-tyrosine, aromatic amino acids derived from the shikimate pathway, can serve as precursors for p-coumaric acid synthesis in plants. frontiersin.orgwikipedia.org The specific route utilized can depend on the plant species and its enzymatic capabilities. frontiersin.org

The more common pathway in many plants begins with L-phenylalanine. uqtr.ca This amino acid is first converted to trans-cinnamic acid. Subsequently, trans-cinnamic acid is hydroxylated to form p-coumaric acid. uqtr.ca

Alternatively, some plants, particularly grasses, can directly convert L-tyrosine to p-coumaric acid in a single step. frontiersin.orgscielo.br This pathway offers a more direct route to p-coumaric acid. nih.gov Research has shown that in some plants, both pathways can operate simultaneously, contributing to a common pool of p-coumaric acid. frontiersin.org

Key Enzymatic Catalysis

The conversion of L-phenylalanine and L-tyrosine into p-coumaric acid is catalyzed by a few key enzymes. The presence and activity of these enzymes dictate which biosynthetic route is predominant in a particular plant.

Phenylalanine Ammonia-Lyase (PAL) is a crucial enzyme that catalyzes the initial step in the phenylpropanoid pathway, starting from L-phenylalanine. uqtr.cadiva-portal.org It facilitates the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia (B1221849). uniprot.orgnih.gov This reaction is a key commitment step, channeling phenylalanine from primary metabolism into the synthesis of a wide array of secondary metabolites. uniprot.org The resulting trans-cinnamic acid is then a substrate for the next enzyme in the pathway leading to p-coumaric acid. biorxiv.org

Tyrosine Ammonia Lyase (TAL) is an enzyme that provides a more direct route to p-coumaric acid by catalyzing the deamination of L-tyrosine. researchgate.netwikipedia.orgigem.org This enzyme directly converts L-tyrosine into p-coumaric acid and ammonia. ontosight.ai While some enzymes exhibit specificity for either phenylalanine or tyrosine, others, sometimes referred to as Phenylalanine/Tyrosine Ammonia-Lyases (PTALs), can utilize both amino acids as substrates. frontiersin.orgnih.gov The efficiency of these enzymes can vary, with some showing a higher preference for tyrosine. igem.org

Cinnamate (B1238496) 4-Hydroxylase (C4H) is a cytochrome P450 monooxygenase that plays a pivotal role in the pathway starting from L-phenylalanine. uqtr.canih.gov It catalyzes the hydroxylation of trans-cinnamic acid at the para-position (the fourth carbon of the benzene (B151609) ring) to generate p-coumaric acid. nih.govresearchgate.netpnas.org This enzymatic step is critical as p-coumaric acid is a precursor for a vast number of downstream metabolites involved in plant development and defense responses. uqtr.canih.gov The activity of C4H is a key regulatory point in the phenylpropanoid pathway. biorxiv.org

Alternative Biosynthetic Pathways (e.g., Cma system)

While the primary routes to p-coumaric acid in most plants and microbes involve ammonia-lyase enzymes acting on phenylalanine or tyrosine, a distinct and more complex pathway has been identified in certain actinomycetes. beilstein-journals.orgnih.gov This alternative route, known as the Cma system, was discovered in the actinomycete Kutzneria albida and synthesizes p-coumaric acid through a novel mechanism involving diazotization-dependent deamination. beilstein-journals.orgresearchgate.netacs.orgbeilstein-journals.org

This intricate pathway requires a significant number of enzymes and carrier proteins, starting from primary metabolites like dihydroxyacetone phosphate and aspartate-4-semialdehyde. beilstein-journals.org A key gene cluster, the cma cluster, is responsible for producing the necessary enzymes for this transformation. beilstein-journals.orgresearchgate.net The proposed biosynthetic process begins with the synthesis of 3,4-dihydroxybenzoic acid (3,4-AHBA), which is then loaded onto a carrier protein. beilstein-journals.org Subsequent steps, mediated by a suite of Cma proteins, lead to the formation of 3-aminocoumaric acid (3-ACA). beilstein-journals.org

A pivotal step in this pathway is the diazotization of 3-ACA, catalyzed by the ATP-dependent diazotase CmaA6, which converts the amino group into a diazo group using nitrous acid, forming 3-diazocoumaric acid. beilstein-journals.orgacs.org This intermediate then undergoes denitrification, catalyzed by CmaA7, releasing nitrogen gas (N₂) to yield the final product, p-coumaric acid. acs.org This specialized pathway, involving diazotization and denitrification, highlights a unique evolutionary strategy in the secondary metabolism of some actinomycetes for producing a common metabolite. beilstein-journals.orgacs.org

p-Coumaric Acid as a Biosynthetic Building Block and Intermediate

p-Coumaric acid is a critical intermediate in the phenylpropanoid pathway, serving as a precursor for a vast array of plant secondary metabolites. chalmers.sepnas.orgbanglajol.infonih.gov Its central role makes it a key building block for diverse classes of compounds, including lignols, flavonoids, stilbenoids, and other phenolic derivatives. pnas.orgresearchgate.netmdpi.comnih.gov

Precursor to Lignols and Lignin (B12514952)

Lignin, a complex polymer essential for structural support in vascular plants, is synthesized from monolignols, and p-coumaric acid is a fundamental precursor to one of these primary monomers. oup.comresearchgate.netwur.nl The biosynthesis of p-coumaryl alcohol, the simplest monolignol, begins with p-coumaric acid. oup.comwiley-vch.de

The transformation process involves several key enzymatic steps:

Activation: p-Coumaric acid is first activated to its thioester derivative, p-coumaroyl-CoA. wiley-vch.defrontiersin.org This reaction is catalyzed by the enzyme 4-coumarate:CoA ligase (4CL) . researchgate.netwiley-vch.de

Reduction to Aldehyde: The activated p-coumaroyl-CoA is then reduced to p-coumaraldehyde (B1217632). This step is carried out by cinnamoyl-CoA reductase (CCR) . wiley-vch.deresearchgate.net

Reduction to Alcohol: Finally, p-coumaraldehyde is reduced to p-coumaryl alcohol by the enzyme cinnamyl alcohol dehydrogenase (CAD) . wiley-vch.denih.govontosight.ai

This p-coumaryl alcohol monomer is then transported to the cell wall, where it is polymerized into the lignin structure, contributing to the p-hydroxyphenyl (H) units of the polymer. oup.com

Biosynthesis of Flavonoids and Other Polyphenols

p-Coumaric acid serves as the entry point for the biosynthesis of flavonoids, a large and diverse group of polyphenolic compounds with various functions in plants. chalmers.sefrontiersin.orgnih.gov The pathway branches off from the central phenylpropanoid metabolism at the level of p-coumaroyl-CoA. researchgate.net

The initial and committing step in flavonoid biosynthesis is catalyzed by chalcone (B49325) synthase (CHS) . frontiersin.orgacs.orgtaylorandfrancis.com This enzyme facilitates the condensation of one molecule of p-coumaroyl-CoA (derived from p-coumaric acid via the 4CL enzyme) with three molecules of malonyl-CoA. researchgate.netnih.govnih.gov This reaction forms a C15 intermediate known as naringenin (B18129) chalcone. acs.orgnih.gov

Naringenin chalcone is the precursor to all classes of flavonoids. It undergoes isomerization, often catalyzed by chalcone isomerase (CHI) , to form the flavanone (B1672756) naringenin. acs.orgtaylorandfrancis.com From naringenin, further enzymatic modifications such as hydroxylation, glycosylation, and oxidation lead to the vast array of flavonoid structures, including flavones, flavonols, and anthocyanins. nih.govfrontiersin.org Thus, p-coumaric acid is an essential precursor for the synthesis of these important polyphenols. researchgate.netresearchgate.net

Formation of Resveratrol (B1683913) and Other Stilbenoids

p-Coumaric acid is also the direct precursor for the biosynthesis of resveratrol and other stilbenoids, a class of phenolic compounds known for their role as phytoalexins in plants. nih.govfrontiersin.orgmdpi.com The biosynthetic pathway to resveratrol is a branch of the phenylpropanoid pathway that competes with flavonoid synthesis for the same precursor, p-coumaroyl-CoA. nih.govencyclopedia.pub

The key steps in resveratrol formation are:

Activation of p-Coumaric Acid: Similar to the lignin and flavonoid pathways, p-coumaric acid is first converted to p-coumaroyl-CoA by the enzyme 4-coumarate:CoA ligase (4CL) . mdpi.comresearchgate.net

Condensation Reaction: The pivotal enzyme in this pathway is stilbene synthase (STS) , also known as resveratrol synthase. nih.govencyclopedia.pubresearchgate.net STS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. mdpi.commdpi.com This reaction proceeds through a series of decarboxylating steps and cyclization to form the characteristic C6-C2-C6 backbone of stilbenes, yielding resveratrol . nih.govmdpi.com

This pathway is the primary route for producing resveratrol in plants like grapevines and peanuts. encyclopedia.pub

Generation of Other Secondary Metabolites

Beyond its role as a precursor to major classes of polyphenols, p-coumaric acid is a substrate for the synthesis of various other secondary metabolites in both plants and microorganisms. pnas.orgbanglajol.info It can be a precursor to other phenolic acids, such as caffeic acid and ferulic acid, through hydroxylation and methylation reactions, respectively. researchgate.netpnas.org

In microorganisms, p-coumaric acid can undergo different transformations:

In the yeast Brettanomyces, it is decarboxylated by the enzyme cinnamate decarboxylase to form 4-vinylphenol (B1222589) . This can be further reduced to 4-ethylphenol (B45693) , a compound that contributes to the aroma of certain wines.

In the rumen of sheep, hydrogenation of the propenoic side chain of p-coumaric acid leads to the formation of phloretic acid .

Additionally, p-coumaric acid can be conjugated with other molecules, such as amino acids or polyamines, to form a wide range of p-coumaroyl amides , which play roles in plant development and defense. mdpi.com

Microbial Metabolism and Biotransformation of p-Coumaric Acid

A diverse range of microorganisms, including bacteria and fungi, can metabolize and transform p-coumaric acid, leading to a variety of commercially valuable and environmentally significant compounds. nih.gov

Fungal Biotransformation: The fungus Paecilomyces variotii has been shown to degrade p-coumaric acid, producing metabolites such as p-hydroxybenzaldehyde , p-hydroxybenzoic acid , and protocatechuic acid . researchgate.netnih.govjst.go.jp In this process, p-hydroxybenzoic acid often accumulates as the major degradation product. nih.gov Curvularia lunata converts p-coumaric acid into 4-hydroxybenzoic acid and a dimerized product, suggesting the involvement of peroxidase and laccase enzymes. nih.gov The white-rot fungus Schizophyllum commune can also transform p-coumaric acid, yielding p-hydroxybenzaldehyde . jst.go.jp

Bacterial Biotransformation: Several bacterial species are capable of metabolizing p-coumaric acid. Bacillus megaterium catalyzes a non-oxidative decarboxylation to produce 4-vinylphenol . nih.govresearchgate.net The organism can also facilitate the dimerization of this product. researchgate.net Thermophilic Bacillus strains isolated from environmental sources can degrade p-coumaric acid via a β-oxidative mechanism, resulting in 4-hydroxybenzoic acid . asm.org

These microbial transformations are significant for their role in the global carbon cycle, breaking down plant-derived phenolic compounds, and for their potential in biotechnological applications to produce valuable aromatic chemicals from a renewable precursor. researchgate.netnih.gov

Conversion by Yeast (e.g., Brettanomyces, Saccharomyces cerevisiae)

Yeast species, notably those associated with fermentation processes, are capable of metabolizing p-coumaric acid, leading to the formation of various volatile and non-volatile compounds. This conversion is of particular interest in the beverage industry, where it can significantly impact the sensory profile of products like wine and beer.

Brettanomyces , a genus of yeast often considered a spoilage organism in winemaking, is renowned for its ability to convert p-coumaric acid into 4-ethylphenol (4-EP). wikipedia.orgcore.ac.uk This process is a hallmark of Brettanomyces activity and is used to positively identify its presence. wikipedia.org The yeast utilizes a two-step enzymatic pathway to carry out this transformation. wikipedia.orgmdpi.com Different strains of Brettanomyces bruxellensis have shown high efficiency in this conversion, metabolizing up to 98% of the available p-coumaric acid. oregonstate.edu Interestingly, while free p-coumaric acid is readily metabolized, its tartaric acid ester, p-coutaric acid, is not utilized by the Brettanomyces strains studied. oregonstate.edu The presence of p-coumaric acid can even support the growth of B. bruxellensis and provide energy for the cell to remain metabolically active under stressful conditions, such as the presence of sulfur dioxide. mdpi.com

Saccharomyces cerevisiae , the primary yeast used in baking and brewing, also possesses the ability to metabolize p-coumaric acid. d-nb.info However, its metabolic products and the efficiency of conversion can differ from that of Brettanomyces. While some strains can convert p-coumaric acid, the physiological impact on the yeast itself can vary; for instance, the presence of p-coumaric acid has been observed to reduce the maximum specific growth rate of S. cerevisiae. d-nb.info Research has focused on engineering S. cerevisiae for the efficient production of p-coumaric acid and its derivatives for various industrial applications. researchgate.netnih.govacs.org This involves genetic modifications to enhance precursor supply and block competing metabolic pathways. researchgate.netnih.gov For example, knocking out certain genes and overexpressing others has been shown to significantly increase the yield of p-coumaric acid in engineered S. cerevisiae strains. nih.gov

Enzymatic Bioconversion Products (e.g., 4-vinylphenol, 4-ethylphenol, phloretic acid)

The transformation of p-coumaric acid by microorganisms is an enzymatic process that yields several key products, each with distinct chemical properties and sensory impacts.

4-vinylphenol: This volatile phenol (B47542) is the direct precursor to 4-ethylphenol and is formed from p-coumaric acid through a decarboxylation reaction. core.ac.ukresearchgate.net The enzyme responsible for this conversion is phenolic acid decarboxylase (PAD). mdpi.comresearchgate.net Various bacteria have been engineered to express PAD for the efficient conversion of p-coumaric acid to 4-vinylphenol, a valuable monomer for bioplastics. nih.govosti.govlbl.gov

4-ethylphenol: As mentioned, this compound is a well-known metabolic product of Brettanomyces in wine and is produced from 4-vinylphenol. nih.gov The reduction of the vinyl group of 4-vinylphenol to an ethyl group is catalyzed by the enzyme vinylphenol reductase (VPR). mdpi.comcore.ac.uk The conversion of p-coumaric acid to 4-ethylphenol is a defining characteristic of Dekkera/Brettanomyces metabolism. nih.gov Lactic acid bacteria, such as Lactobacillus plantarum, are also capable of producing 4-ethylphenol from p-coumaric acid through a similar two-step enzymatic process involving a phenolic acid decarboxylase and a vinylphenol reductase. nih.gov

Phloretic acid: This compound, also known as 3-(4-hydroxyphenyl)propionic acid, is formed by the hydrogenation of the propenoic side chain of p-coumaric acid. wikipedia.orgrsc.org In some microorganisms, such as certain Lactobacillus species, the reduction of p-coumaric acid to phloretic acid represents an alternative metabolic pathway to decarboxylation. nih.govasm.org In Saccharomyces cerevisiae, the formation of phloretic acid can occur as an unwanted side reaction during the engineered production of other phenylpropanoids, where endogenous reductases convert p-coumaroyl-CoA. researchgate.net

Table 1: Key Enzymatic Bioconversion Products of p-Coumaric Acid

Precursor Enzyme(s) Product Organism(s)
p-Coumaric acid Phenolic acid decarboxylase (PAD) 4-Vinylphenol Brettanomyces sp., Saccharomyces cerevisiae, Lactobacillus plantarum
4-Vinylphenol Vinylphenol reductase (VPR) 4-Ethylphenol Brettanomyces sp., Lactobacillus plantarum
p-Coumaric acid Reductase Phloretic acid Lactobacillus sp., Saccharomyces cerevisiae

Interplay with Plant Physiological Processes and Stress Responses

In addition to its role as a building block for structural polymers and secondary metabolites, p-coumaric acid is actively involved in the physiological processes of plants, particularly in their responses to environmental stress.

Exogenous application of p-coumaric acid has been shown to modulate plant growth and confer tolerance to various abiotic stresses. uwc.ac.za For instance, in chia (Salvia hispanica L.) seedlings, exogenous p-coumaric acid enhanced shoot growth, increased chlorophyll (B73375) and carotenoid content, and improved biomass. nih.gov This growth-promoting effect may be linked to the activation of reactive oxygen species (ROS) signaling pathways. uwc.ac.za

A significant body of research highlights the role of p-coumaric acid in mitigating salt stress. mdpi.comresearchgate.net Application of p-coumaric acid has been found to alleviate the negative impacts of salinity on plant growth by enhancing antioxidant capacity and reducing ion leakage. mdpi.com In chia seedlings subjected to salt stress, p-coumaric acid treatment was observed to increase the uptake of essential macronutrients like magnesium and calcium, which are crucial for various metabolic pathways. mdpi.com Similarly, in wheat seedlings, p-coumaric acid has been shown to counteract salt-induced oxidative damage. mdpi.com

Furthermore, p-coumaric acid is a precursor to lignin, a complex polymer that provides structural rigidity to plant cell walls. wur.nl This is particularly relevant in the context of physical stressors. For example, in Arabidopsis thaliana seedlings grown in vitro, the application of p-coumaric acid led to an increase in lignin content, which in turn reduced the incidence of hyperhydricity, a physiological disorder characterized by excessive water accumulation in the apoplast. wur.nl The increased lignin content is thought to decrease water in the apoplast, thereby alleviating the symptoms of this disorder. wur.nl

The involvement of p-coumaric acid in plant defense is also well-documented. It can act as a signaling molecule and a direct antimicrobial agent. frontiersin.org For example, increased levels of p-coumaric acid in plants have been associated with enhanced resistance to fungal pathogens like Fusarium graminearum and Verticillium dahliae. frontiersin.org

Table 2: Effects of Exogenous p-Coumaric Acid on Plants Under Stress

Plant Species Stressor Observed Effects
Chia (Salvia hispanica L.) Salt Stress Alleviated growth inhibition, enhanced Mg and Ca levels. mdpi.com
Chia (Salvia hispanica L.) Normal Conditions Improved shoot length, fresh and dry weight, augmented chlorophyll and carotenoid content. nih.gov
Arabidopsis thaliana Hyperhydricity (in vitro) Increased lignin content, reduced apoplastic water, diminished hyperhydricity symptoms. wur.nl
Wheat (Triticum aestivum L.) Salt Stress Reduced oxidative damage, enhanced growth. mdpi.com
Watermelon (Citrullus lanatus) Fusarium oxysporum Enhanced resistance through increased chitinase (B1577495) and β-1,3-glucanase activity. frontiersin.org

Advanced Analytical Methodologies for P Coumaric Acid Research

Extraction and Sample Preparation Techniques for Various Matrices

The accurate analysis of p-coumaric acid from complex matrices such as plant tissues, food products, and biological fluids necessitates efficient extraction and sample preparation protocols. These initial steps are critical for isolating the target analyte from interfering substances and ensuring its stability for subsequent analysis. A variety of methods, ranging from conventional solvent-based approaches to modern, innovative techniques, are employed to achieve this.

Solvent Extraction Methods

Conventional solvent extraction remains a widely used technique for the isolation of p-coumaric acid. The choice of solvent is paramount and is dictated by the polarity of p-coumaric acid and the nature of the sample matrix.

Methanol (B129727) and ethanol (B145695) are among the most common solvents utilized for this purpose. For instance, methanolic extraction has been successfully applied to isolate p-coumaric acid from the dried powder of Cynodon dactylon (durva grass). acs.orgjrmds.inmdpi.comacs.org Similarly, 50% aqueous methanol has been effectively used to extract hydroxycinnamic acids, including p-coumaric acid, from potato samples. The process often involves vortexing and ultrasonication to enhance extraction efficiency, followed by centrifugation to separate the extract from solid residues. researchgate.net In the analysis of pineapple extracts, both juice and methanolic extracts have been prepared to quantify p-coumaric acid, highlighting the adaptability of solvent extraction to different sample forms. nih.govnih.govresearchgate.net

The efficiency of solvent extraction can be influenced by several factors, including the solvent-to-sample ratio, temperature, and the number of extraction cycles. To optimize recovery, multiple extraction steps are often performed, and the resulting supernatants are combined.

Hydrolysis Procedures

In many biological matrices, particularly in plant cell walls, p-coumaric acid exists in a bound form, primarily as esters linked to polysaccharides and lignin (B12514952). To accurately quantify the total p-coumaric acid content, a hydrolysis step is necessary to cleave these ester bonds and release the free acid.

Alkaline Hydrolysis: This is a common method for liberating esterified p-coumaric acid. The procedure typically involves treating the sample with a sodium hydroxide (B78521) (NaOH) solution. The concentration of NaOH, temperature, and duration of the hydrolysis are critical parameters that must be optimized for different materials. For example, studies on gramineous materials like bagasse, wheat straw, and corn straw have shown that treatment with 1 M NaOH at 100°C for 4 hours can effectively release p-coumaric acid. jrmds.inmdpi.com In the case of brewer's spent grain, alkaline hydrolysis is also the method of choice for extracting both p-coumaric and ferulic acids. acs.org Research on sorghum pith has demonstrated that efficient release of p-coumaric acid can be achieved under both low-temperature (37°C with 2% NaOH for 12 hours) and high-temperature (100°C with 1.75% NaOH for 37 minutes) conditions. ingentaconnect.com

Enzymatic Hydrolysis: As a milder alternative to alkaline hydrolysis, enzymatic methods employ specific enzymes to release p-coumaric acid. This approach offers the advantage of greater specificity and avoids the harsh conditions that can potentially degrade the target compound or other sample components. For instance, a method for separating and purifying p-coumaric acid from bamboo shavings utilizes a compound biological enzyme preparation containing xylanase and other enzymes. nih.gov Research on oat hulls has also explored the use of enzymatic hydrolysis to release phenolic acids. researchgate.net Furthermore, specific enzymes like trans-p-coumaroyl esterase, isolated from anaerobic fungi, have been used to hydrolyze specific substrates and release trans-p-coumaric acid from plant cell walls. nih.gov Combined enzymatic hydrolysis using cellulase (B1617823) and xylanase has also been shown to effectively increase the production of p-coumaric acid from pretreated corn straws.

Emerging Extraction Approaches

In recent years, several innovative extraction techniques have been developed to improve efficiency, reduce solvent consumption, and shorten extraction times.

Clip-off Extraction: This term has been used to describe a straightforward alkaline hydrolysis method specifically aimed at "clipping off" p-coumarate esters that are pendent on the lignin backbone of biomass. This technique is particularly relevant in the context of biorefineries. A typical small-scale "clip-off" procedure involves stirring the lignin-containing material (e.g., from corn stover) with an aqueous base, such as 0.2 M sodium hydroxide, at room temperature under an inert atmosphere. acs.orgmdpi.com Following the reaction, the mixture is acidified to precipitate the lignin, and the p-coumaric acid is recovered from the supernatant, often through solvent extraction and subsequent crystallization. acs.org This method provides a relatively clean stream of p-coumaric acid while preserving the integrity of the remaining lignin for other applications. mdpi.com

Sugaring Out: This novel phase-separation technique has been applied to the separation of p-coumaric acid from alkaline hydrolysates of agricultural residues like sugarcane bagasse. The "sugaring out" method involves the addition of a sugar, such as glucose, to a water-miscible organic solvent like acetonitrile, which is used to extract the analyte. The high concentration of sugar induces the formation of a two-phase system, with the less polar p-coumaric acid preferentially partitioning into the acetonitrile-rich upper phase. This approach has been shown to separate over 90% of the p-coumaric acid from the hydrolysate.

Soft Microwave Extraction: Microwave-assisted extraction (MAE) is a technique that utilizes microwave energy to heat the solvent and sample, thereby accelerating the extraction process. "Soft microwave extraction" refers to the use of this technology under controlled, milder conditions to release p-hydroxycinnamic acids from biomass. Studies on grass stalks, such as corn and miscanthus, have demonstrated that microwave pretreatment can enhance the release of p-coumaric acid. Optimal conditions, including incident power and treatment duration, have been investigated to maximize the yield. For instance, a treatment at 1000 W for 405 seconds was found to be effective for extracting p-coumaric acid from corn and miscanthus stalks.

Chromatographic Separation and Quantification Strategies

Following extraction and sample preparation, chromatographic techniques are indispensable for the separation and quantification of p-coumaric acid. High-performance liquid chromatography (HPLC) is the most prominent and widely used method for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC offers high resolution, sensitivity, and reproducibility for the analysis of phenolic compounds. Various modes of HPLC can be employed, but reversed-phase chromatography is the most common for p-coumaric acid analysis.

In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For p-coumaric acid analysis, C18 columns are the most frequently used stationary phases.

The mobile phase typically consists of a mixture of an aqueous solvent (often acidified water) and an organic modifier, such as methanol or acetonitrile. The acid in the mobile phase, commonly acetic acid, formic acid, or phosphoric acid, is crucial for suppressing the ionization of the carboxylic acid group of p-coumaric acid, which results in better retention and peak shape.

Both isocratic (constant mobile phase composition) and gradient (variable mobile phase composition) elution modes are employed. Isocratic methods are simpler and quicker, as demonstrated in the analysis of methanolic extracts of Cynodon dactylon, where a mobile phase of water, methanol, and glacial acetic acid (65:34:1, v/v/v) was used. mdpi.comacs.org Gradient elution, on the other hand, offers greater flexibility for separating complex mixtures and is often used for analyzing samples like pineapple extracts, where the mobile phase composition is changed over the course of the analysis to effectively elute all compounds of interest. nih.govnih.govresearchgate.net

The following interactive data table summarizes various RP-HPLC methods used for the determination of p-coumaric acid in different matrices.

MatrixColumnMobile PhaseElution ModeFlow Rate (mL/min)Detection (nm)Reference
Durva Grass (methanolic extract)RP-C18 (250 x 4.6 mm, 5 µm)Water:Methanol:Glacial Acetic Acid (65:34:1)Isocratic1.0310 acs.org
WineODS-2 (5 µm)Water:Acetonitrile (77:23) with Formic Acid (pH 3.5)Isocratic0.7305
Pineapple ExtractsGemini C180.5% Phosphoric Acid (A) and Acetonitrile (B)Gradient0.8280 nih.govnih.govresearchgate.net
Canola MealPRP-1 (150 x 4.1 mm, 5 µm)3.1% Methanol in 20 mmol/L K2HPO4 (pH 9.5)Isocratic0.7300 researchgate.net
Cymbopogon citratus ExtractsSpherisorb S5 ODS-2 (250 x 4.6 mm, 5 µm)5% Formic Acid (A) and Methanol (B)Gradient1.0280
Ultra-High Performance Liquid Chromatography (UPLC)

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of p-coumaric acid. However, due to the low volatility and high polarity of phenolic acids, a derivatization step is typically required before GC-MS analysis. mdpi.comnih.gov This process increases the volatility and thermal stability of the compounds. mdpi.com

Common derivatization methods include silylation, using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). acs.orgnih.gov For instance, a GC/MS method was developed to simultaneously measure 15 phenolic components in wine, including p-coumaric acid, after derivatization with BSTFA. acs.org Another approach involves derivatization with ethyl chloroformate, which can be performed directly in the aqueous phase. mdpi.com

The mass spectra of the derivatized p-coumaric acid provide a unique fingerprint for its identification. For example, the trimethylsilyl (B98337) (TMS) derivative of p-coumaric acid has a molecular ion peak at m/z 308. nih.govnih.gov Studies have also investigated the electron ionization mass spectrometric fragmentation of TMS derivatives of p-coumaric acid to identify specific fragment ions useful for quantification. nih.gov

Thin Layer Chromatography (TLC) for Isolation and Identification

Thin Layer Chromatography (TLC) is a simple, cost-effective, and versatile technique used for the separation, isolation, and preliminary identification of p-coumaric acid from various sources. jrmds.in It is often used as a preliminary screening method before more sophisticated analyses.

In several studies, TLC has been successfully employed to isolate p-coumaric acid from plant extracts. For example, p-coumaric acid was isolated from Cynodon dactylon using preparative TLC. ijpar.com The choice of the mobile phase is critical for achieving good separation. A common mobile phase for separating p-coumaric acid is a mixture of chloroform (B151607), methanol, and formic acid in a ratio of 85:10:5 (v/v/v), which yielded an Rf value of 0.52 for p-coumaric acid. ijpar.com Another study used a mobile phase of toluene, ethyl acetate, and formic acid (36:12:6) for the separation of p-coumaric acid from a chloroform extract of Cicer arietinum. jrmds.injrmds.in The identification of the isolated compound is then confirmed by comparing its Rf value and color reaction with a standard p-coumaric acid sample. impactfactor.orgtandfonline.com

Spectroscopic and Spectrometric Characterization in Research Settings

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and characterization of isolated p-coumaric acid.

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy is a fundamental technique for characterizing p-coumaric acid, based on its ability to absorb UV light. The UV spectrum of p-coumaric acid typically shows a maximum absorption (λmax) in the range of 285-312 nm, which is characteristic of its hydroxycinnamic acid structure. mdpi.comrsc.orgresearchgate.net The exact λmax can be influenced by the solvent and the pH of the solution. mdpi.com For example, in methanol, p-coumaric acid exhibits a UV absorption at about 345 nm. nih.gov In one study, the λmax was observed at 300 nm, and a hypochromic effect was noted during electrochemical oxidation. mdpi.com Another study reported a λmax of 312 nm. rsc.org The UV spectrum of an isolated compound can be compared with that of a standard to confirm its identity. jrmds.injrmds.in

Table 2: Reported UV Absorption Maxima (λmax) for p-Coumaric Acid
λmax (nm) Solvent/Conditions Reference
345Methanol nih.gov
312Not specified rsc.org
310Mobile phase for HPLC nih.gov
309pH 1.0 and 3.0 mdpi.com
300pH 7.4 phosphate (B84403) buffer mdpi.com
285pH 5.0 and 7.0 mdpi.com
285/305Not specified researchgate.net

Mass Spectrometry (MS/MS, LC-MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS) or used in tandem (MS/MS), is a powerful tool for the definitive identification and structural characterization of p-coumaric acid. It provides information about the molecular weight and fragmentation pattern of the molecule.

The molecular ion of p-coumaric acid is typically observed at a mass-to-charge ratio (m/z) of 163 in negative ion mode ([M-H]⁻) or 165 in positive ion mode ([M+H]⁺). scielo.brscielo.br Upon fragmentation (MS/MS), p-coumaric acid produces characteristic product ions. A common fragmentation pathway involves the loss of a carboxyl group (CO₂), resulting in a fragment ion at m/z 119 ([M-H-44]⁻). scielo.brscielo.br Another fragment ion can be observed at m/z 147, corresponding to the loss of a water molecule ([M+H-H₂O]⁺). researchgate.net

In one study, the mass spectrum of isolated p-coumaric acid showed a molecular ion peak at m/z 164.2. nih.govijpar.com Another detailed analysis using ESI(-)-MS/MS showed the deprotonated ion at m/z 163, which upon collision-induced dissociation, resulted in a primary fragment at m/z 119 due to the loss of CO₂. scielo.br Temperature-programmed desorption mass spectrometry (TPD MS) studies of p-coumaric acid pyrolysis did not detect the molecular ion at m/z 164, but rather its decomposition product, 4-vinylphenol (B1222589), at m/z 120. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation for Research

The characterization of p-coumaric acid via NMR spectroscopy hinges on the analysis of its proton (¹H NMR) and carbon-13 (¹³C NMR) spectra. These analyses provide detailed information about the chemical environment of each atom within the molecule.

In a typical ¹H NMR spectrum of p-coumaric acid, recorded in a deuterated solvent such as deuterated tetrahydrofuran (B95107) (THF-d8), the protons of the acrylic acid side chain and the aromatic ring appear at characteristic chemical shifts. Specifically, the protons of the double bond are observed as doublets at approximately 7.55 ppm and 6.24 ppm, with a large coupling constant that confirms their trans configuration. The protons on the para-substituted benzene (B151609) ring typically show a pseudo-doublet pattern around 7.41 ppm and 6.74 ppm. plos.org

Complementing the proton data, ¹³C NMR spectroscopy provides the chemical shifts for all carbon atoms in the molecule, confirming the carbon framework. The carbonyl carbon of the carboxylic acid, the carbons of the aromatic ring, and the vinyl group carbons all have distinct resonance signals. plos.org

To further refine the structural assignment and differentiate p-coumaric acid from its isomers, advanced two-dimensional (2D) NMR techniques are employed. nih.gov Experiments like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Rotating Frame Overhauser Effect Spectroscopy (ROESY) are invaluable. bmrb.iorsc.orgresearchgate.net HSQC correlates directly bonded carbon and proton atoms, while HMBC reveals longer-range C-H correlations, and COSY identifies proton-proton couplings. bmrb.ioresearchgate.net ROESY can provide information about the spatial proximity of atoms. rsc.org These 2D NMR methods are crucial for confirming the precise connectivity and stereochemistry of p-coumaric acid.

Method Validation and Performance Parameters in Academic Analysis

To ensure the generation of reliable and accurate data in the quantification of p-coumaric acid, the validation of analytical methods is a paramount step in academic research. This process involves the rigorous assessment of several key performance parameters.

Linearity and Calibration Curves

Linearity is a critical parameter that establishes a direct proportionality between the analytical instrument's response and the concentration of p-coumaric acid. This is achieved by constructing a calibration curve from a series of standard solutions of known concentrations. nih.govupg-ploiesti.ro The response, usually the peak area obtained from a chromatographic analysis like High-Performance Liquid Chromatography (HPLC), is then plotted against the corresponding concentration. nih.gov

The quality of the linearity is assessed by the coefficient of determination (R²). A value close to 1 indicates a strong linear relationship. For instance, various validated HPLC methods for p-coumaric acid analysis have reported R² values greater than 0.99, signifying excellent linearity across the tested concentration ranges. nih.govnih.govresearchgate.netcore.ac.uk

Table 1: Illustrative Linearity Data for p-Coumaric Acid Analysis

Analyte Concentration Range Regression Equation Coefficient of Determination (R²) Reference
p-Coumaric Acid 2–10 µg/mL - 0.999 nih.gov
p-Coumaric Acid - y = 0.8643x 0.9973 researchgate.net
p-Coumaric Acid 3–1000 ppm - > 0.99 core.ac.uk
p-Coumaric Acid 0.5–15 mg/L - - researchgate.net
p-Coumaric Acid - Y = 66.6846225X +183.09358 0.99961 upg-ploiesti.ro

This table presents a compilation of data from multiple sources and is for illustrative purposes.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) represents the lowest concentration of p-coumaric acid that an analytical method can reliably detect, while the Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. nih.govphcogres.comphcogres.com These parameters are particularly important when analyzing samples containing trace amounts of the compound. They are typically calculated from the standard deviation of the response and the slope of the calibration curve. nih.gov

Different analytical methods and sample matrices will yield varying LOD and LOQ values. For example, one HPLC method for analyzing p-coumaric acid in pineapple extracts reported an LOD of 0.0208 µg/mL and an LOQ of 0.0694 µg/mL. researchgate.netphcogres.com Another study using an electrochemical sensor determined the LOD and LOQ to be 0.28 µmol/L and 0.85 µmol/L, respectively. nih.gov

Table 2: Examples of LOD and LOQ Values for p-Coumaric Acid Analysis

Method LOD LOQ Reference
RP-HPLC 0.0208 µg/mL 0.0694 µg/mL researchgate.netphcogres.com
RP-HPLC 0.302 µg/mL 0.99 µg/mL nih.gov
HPTLC 0.1 µg 0.3 µg impactfactor.org
RP-HPLC 0.01 mg/L 0.04 mg/L researchgate.net
Electrochemical Sensor 0.28 µmol/L 0.85 µmol/L nih.gov
HPLC 0.059 mg/L 0.178 mg/L upg-ploiesti.ro

This table is a summary of data from various analytical studies.

Recovery and Precision Assessment

Recovery studies are conducted to evaluate the accuracy of an analytical method. This is typically done by spiking a blank sample matrix with a known quantity of p-coumaric acid and then analyzing the sample to determine the percentage of the analyte that is recovered. High recovery rates, generally within the 80-120% range, indicate an accurate method. scielo.br For example, an HPLC-UV method for phenolic compounds in date palms showed a recovery of 97.1–100.2% for p-coumaric acid. core.ac.uk

Precision measures the degree of agreement among a series of measurements of the same sample. It is expressed as the relative standard deviation (RSD) and is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). impactfactor.orgmdpi.com Low RSD values, typically below 5%, are indicative of a precise method. scielo.breprep-analytical.com A study validating an HPTLC method reported intra-day and inter-day precision for p-coumaric acid as 1.56% and 2.02% RSD, respectively. impactfactor.org Another LC-MS/MS method validation showed intra-day and inter-day precision to be 1.0–5.6% and 1.3–6.4%, respectively. mdpi.com

Robustness and Reproducibility Studies

Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in its parameters, such as mobile phase composition, pH, or temperature. nih.govresearchgate.net This demonstrates the method's reliability during routine use. For instance, a study might assess the impact of slightly altering the flow rate or the detection wavelength on the quantification of p-coumaric acid. nih.gov

Reproducibility refers to the consistency of results when the method is performed in different laboratories, by different analysts, or with different equipment. researchgate.netpan.olsztyn.pl It is a crucial parameter for the standardization and transfer of an analytical method. Both robustness and reproducibility ensure that a method is reliable and can be widely applied in various research contexts. eprep-analytical.comunicamp.br

Challenges and Considerations in p-Coumaric Acid Analytical Research

The analytical investigation of p-coumaric acid is not without its challenges. A primary difficulty arises from its presence in highly complex matrices such as plant materials, food products, and biological fluids. researchgate.netcore.ac.uk These matrices are rich in other compounds that can interfere with the analysis, making efficient sample extraction and purification steps essential.

The choice of extraction method and solvent is critical and can significantly influence the quantified amount of p-coumaric acid. phcogres.com Furthermore, p-coumaric acid can exist in both free and esterified forms, the latter requiring a hydrolysis step for release, which can introduce variability. researchgate.net

A significant analytical challenge is the stability of p-coumaric acid. It has been shown to be unstable at elevated temperatures and can react with other components in the sample matrix, such as ethanol in wine samples. researchgate.netcore.ac.uk It can also be adsorbed onto yeast cells during fermentation studies, leading to an underestimation of its concentration. researchgate.netcore.ac.uk Therefore, careful consideration of sample handling and storage conditions is necessary to prevent degradation. core.ac.ukresearchgate.net

Finally, chromatographic separation from its isomers and other structurally similar phenolic acids, like ferulic acid, requires a highly selective analytical method to ensure accurate quantification. pan.olsztyn.plnih.gov

Compound Instability During Analysis

p-Coumaric acid is known to be unstable under certain analytical and experimental conditions, leading to a decrease in its detectable concentration and inaccurate quantification. researchgate.netcore.ac.uk This instability can manifest through sensitivity to temperature, reactions with solvents, and adsorption onto various surfaces.

Temperature Sensitivity

Elevated temperatures can lead to the degradation of p-coumaric acid. Studies have shown that while the compound is relatively stable at ambient temperatures (20–30 °C) typical for oenological (winemaking) conditions, its stability decreases significantly at higher temperatures. core.ac.uk For instance, a 26% decrease in absorbance was observed when a p-coumaric acid solution was autoclaved. core.ac.uk This thermal lability is a critical consideration for analytical techniques that involve high temperatures, such as Gas Chromatography-Mass Spectrometry (GC-MS), where the compound can degrade during analysis. researchgate.net Therefore, autoclaving solutions of p-coumaric acid is not recommended. core.ac.uk Conversely, stability studies have indicated that the compound is quite stable when stored at room temperature, refrigerated (4°C), or frozen (-20°C) for up to 72 hours. researchgate.net

Reaction with Solvents

p-Coumaric acid can react with solvents commonly used in extraction and analysis, particularly alcohols like ethanol. In experimental conditions mimicking wine fermentation, it has been demonstrated that p-coumaric acid reacts with ethanol. researchgate.netcore.ac.uk Spectroscopic analysis suggests this reaction is an esterification, a process where an acid and an alcohol combine to form an ester and water. core.ac.uk The rate of this reaction increases with higher ethanol concentrations in the medium. core.ac.uk This reactivity can lead to a significant underestimation of the free p-coumaric acid content in alcoholic matrices. While p-coumaric acid is soluble in organic solvents like ethanol, dimethylformamide, and DMSO, the potential for chemical reactions must be considered during method development and sample handling. researchgate.net

Adsorption

A notable challenge in the analysis of p-coumaric acid is its tendency to adsorb onto surfaces, which can lead to its loss from the solution being analyzed. This phenomenon has been particularly highlighted in studies involving fermentation, where p-coumaric acid has been shown to adsorb onto yeast cells, likely on the cell walls. researchgate.netcore.ac.uk This physical interaction reduces the amount of p-coumaric acid available to participate in bioconversion reactions or to be measured. researchgate.net The adsorption can be significant, and it has been observed with different yeast strains, including Brettanomyces and Saccharomyces cerevisiae. researchgate.net Beyond biological materials, the potential for adsorption onto laboratory equipment, such as container walls or filtration membranes, should not be overlooked, as it can contribute to analyte loss and variability in results. Poor physical adsorption has also been noted on other surfaces, such as iron electrodes in corrosion studies. researchtrends.net

The following table summarizes the key instability factors for p-coumaric acid during analysis.

Instability FactorDescriptionAnalytical ImplicationSource
TemperatureCompound is unstable at high temperatures (e.g., during autoclaving or high-temperature GC analysis).Potential for degradation and inaccurate, low quantification. Avoid high-temperature steps where possible. researchgate.netcore.ac.uk
Reaction with SolventsCan undergo esterification with alcohols like ethanol, especially in wine-like matrices.Loss of free p-coumaric acid, leading to underestimation of its concentration. researchgate.netcore.ac.uk
AdsorptionAdsorbs onto surfaces, notably yeast cell walls during fermentation, but also potentially onto labware.Reduced recovery and analyte loss, affecting quantification of the bioavailable compound. researchgate.netcore.ac.uk

Matrix Effects in Complex Biological Samples

When analyzing p-coumaric acid in complex biological samples such as plasma, urine, or tissue extracts, the sample matrix itself can interfere with the analysis. researchgate.netnih.gov Matrix effects are defined as the alteration (suppression or enhancement) of the analytical signal of the target analyte due to the presence of co-eluting, interfering compounds from the sample matrix. ohsu.edu These effects are a significant challenge, particularly for sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), and can severely impact the accuracy, precision, and sensitivity of the quantification. tandfonline.comnih.gov

In human plasma, for example, endogenous components like phospholipids, proteins, and other metabolites can co-extract with p-coumaric acid and interfere with the ionization process in the mass spectrometer source. This can lead to either ion suppression, where the signal for p-coumaric acid is reduced, or ion enhancement, where the signal is artificially increased. A study developing an LC-MS method for p-coumaric acid in human plasma quantified these matrix effects. nih.gov At a concentration of 0.6 ng/mL, the matrix effect was 95.72 ± 6.6%, and at 16 ng/mL, it was 90.07 ± 3.0%, indicating that the matrix components suppressed the analyte's signal by approximately 4-10%. nih.gov

The extraction recovery of the analyte from the matrix is also a critical parameter influenced by the sample complexity. In the same study, the extraction recovery for p-coumaric acid from human plasma was found to be 57.0% and 47.4% at concentration levels of 0.6 ng/mL and 16 ng/mL, respectively. nih.gov These values, being significantly less than 100%, highlight that a substantial portion of the analyte can be lost during the sample preparation step, further complicating accurate measurement.

To mitigate these issues, several strategies are employed:

Advanced Sample Preparation: Utilizing more sophisticated sample clean-up techniques like solid-phase extraction (SPE) to selectively isolate p-coumaric acid and remove interfering matrix components.

Stable Isotope-Labeled Internal Standards: Using a stable isotope-labeled version of p-coumaric acid as an internal standard can help compensate for both matrix effects and extraction losses, as it behaves almost identically to the analyte during sample processing and analysis.

Chromatographic Separation: Optimizing the high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) method to achieve baseline separation of p-coumaric acid from co-eluting matrix components. mdpi.com

Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is identical to the study samples to ensure that the standards and samples are affected by the matrix in the same way. nih.gov

The following table presents research findings on the matrix effect and extraction recovery of p-coumaric acid in human plasma. nih.gov

ParameterConcentration (ng/mL)Result (%)Source
Matrix Effect0.695.72 ± 6.6 nih.gov
Matrix Effect1690.07 ± 3.0 nih.gov
Extraction Recovery0.657.0 nih.gov
Extraction Recovery1647.4 nih.gov

Chemical and Enzymatic Synthesis and Derivatization Strategies for Research Applications

Enzymatic Synthesis of p-Coumaric Acid

The primary enzymatic route for synthesizing p-coumaric acid is the direct deamination of L-tyrosine, a reaction catalyzed by the enzyme Tyrosine Ammonia (B1221849) Lyase (TAL). nih.govresearchgate.net This single-step conversion is a highly efficient and convenient pathway for producing this valuable platform chemical. nih.gov

Application of Tyrosine Ammonia Lyases (TALs) from Diverse Sources

The search for highly active and specific TALs has led researchers to explore a wide variety of microbial sources. nih.govnih.gov The lack of such enzymes was previously a bottleneck in metabolic engineering for the production of p-coumaric acid and other aromatic compounds. nih.govnih.govasm.org Through in-silico identification and subsequent in-vivo studies, numerous TALs with desirable characteristics have been identified from diverse bacteria and fungi. nih.govnih.gov

A phylogenetic tree-building approach was used to screen 875 putative TALs and 46 putative phenylalanine/tyrosine ammonia lyases (PTALs), leading to the successful characterization of five novel TALs and three PTALs. nih.govresearchgate.netuni-greifswald.de Enzymes from sources such as Herpetosiphon aurantiacus and Flavobacterium johnsoniae have demonstrated high production of p-coumaric acid when expressed in hosts like Escherichia coli and Saccharomyces cerevisiae. nih.govnih.govresearchgate.net In some cases, the production was improved five-fold compared to strains expressing previously known TALs. nih.govnih.gov

Other notable sources include Chryseobacterium luteum, whose TAL (TALclu) exhibits a very high affinity and conversion efficiency for L-tyrosine, and Rivularia sp. PCC 7116 (TALrpc). nih.govresearchgate.net Additionally, two new TALs were discovered in actinomycetes, specifically from Saccharothrix sp. (Sas-TAL) and Streptomyces sp. (Sts-TAL), which have been functionally characterized and shown to be effective for p-coumaric acid production. nih.gov

Below is a table summarizing the characteristics of TALs from various sources:

Table 1: Characteristics of Tyrosine Ammonia Lyases (TALs) from Diverse Microbial Sources
Enzyme Source Abbreviation Optimal pH Optimal Temperature (°C) Key Findings Reference
Flavobacterium johnsoniae FjTAL - - Resulted in high p-coumaric acid production in E. coli, L. lactis, and S. cerevisiae. nih.govnih.gov
Herpetosiphon aurantiacus HaTAL - - Achieved high production of p-coumaric acid (440 μM OD₆₀₀ unit⁻¹) in E. coli. nih.govnih.gov
Chryseobacterium luteum TALclu 8.5-10.5 ~40 Highest affinity (Km = 0.019 mM) and conversion efficiency (kcat/Km = 1631 s⁻¹·mM⁻¹). nih.govresearchgate.net
Rivularia sp. PCC 7116 TALrpc 8.5-10.5 ~40 Achieved a p-CA yield of 2.35 g/L after 24 hours in a whole-cell system. nih.govresearchgate.net
Saccharothrix sp. Sas-TAL 11 55 Also exhibits significant phenylalanine ammonia lyase (PAL) activity. nih.gov
Streptomyces sp. Sts-TAL 11 50 High catalytic efficiency (kcat/Km = 78.3 μM⁻¹ min⁻¹). nih.gov

Recombinant Enzyme Production and Optimization

To overcome the limitations of low native expression, genes encoding TALs are frequently cloned and overexpressed in industrially relevant microorganisms. nih.govnih.gov Escherichia coli and Saccharomyces cerevisiae are common host organisms for the recombinant production of these enzymes. nih.govnih.govresearchgate.net

Optimization of reaction conditions is crucial for maximizing product yield. For instance, the activity of TALs from Saccharothrix sp. and Streptomyces sp. was significantly influenced by pH and temperature, with both enzymes showing optimal activity at a highly alkaline pH of 11 and temperatures of 50-55 °C. nih.gov Further enhancements in catalytic performance have been achieved through protein engineering. One innovative approach involved creating a covalent programmable polyproteam of TALs (TAL-CLEs) by fusing SpyTag and SpyCatcher peptides to the enzyme's terminals. mdpi.com This strategy resulted in self-cyclized enzymes with over four times the enzyme activity of the wild-type TAL and a product yield of 98.31%, demonstrating excellent catalytic efficiency and reusability. mdpi.com

Metabolic engineering of the host strain can also significantly boost production. In S. cerevisiae, for example, deleting competing pathway genes (ARO10, PDC5) and mutating key regulatory enzymes (ARO4, ARO7) to remove feedback inhibition by tyrosine, coupled with the integration of a TAL gene from Flavobacterium johnsoniae, led to a substantial increase in p-coumaric acid production. researchgate.net

Whole-Cell Biocatalysis Approaches

Using whole cells as biocatalysts offers several advantages, including the elimination of costly and time-consuming enzyme purification steps and the in-situ regeneration of necessary cofactors. nih.govmdpi.com Recombinant E. coli strains expressing TALs are widely used as whole-cell biocatalysts for the conversion of L-tyrosine to p-coumaric acid. nih.govnih.govmdpi.com

Researchers have optimized whole-cell biotransformation conditions to achieve high yields. For example, using E. coli cells expressing TAL from Chryseobacterium luteum (TALclu), a p-coumaric acid yield of 2.03 g/L was achieved in 8 hours. nih.govresearchgate.netx-mol.net An even higher yield of 2.35 g/L was obtained after 24 hours with cells expressing TAL from Rivularia sp. PCC 7116 (TALrpc). nih.govresearchgate.netx-mol.net One of the highest productivities reported for microbial p-coumaric acid production was achieved using E. coli expressing the Sts-TAL from Streptomyces sp., which reached 2.88 g/L/h. nih.gov In another study, E. coli harboring a Phenylalanine Ammonia Lyase (PAL) from Rhodotorula glutinis, which also exhibits TAL activity, produced 525 mg/L of p-coumaric acid under optimized conditions. mdpi.comresearchgate.net

Table 2: Performance of Whole-Cell Biocatalysts for p-Coumaric Acid Production

Biocatalyst (Host/Enzyme Source) Substrate Product Concentration Time (h) Key Optimization Reference
E. coli / Chryseobacterium luteum L-Tyrosine 2.03 g/L 8 Optimized reaction conditions for recombinant cells. nih.govresearchgate.net
E. coli / Rivularia sp. PCC 7116 L-Tyrosine 2.35 g/L 24 Optimized reaction conditions for recombinant cells. nih.govresearchgate.net
E. coli / Streptomyces sp. L-Tyrosine 2.9 g/L 1 Optimized temperature (50°C) and pH (11). researchgate.netnih.gov
E. coli / Rhodotorula glutinis L-Tyrosine 525 mg/L 24 Optimized pH, temperature, and substrate concentration. mdpi.comresearchgate.net

Biocatalytic Cascades for Complex Molecule Synthesis

p-Coumaric acid and its derivatives serve as important precursors for the synthesis of more complex and high-value molecules, such as benzylisoquinoline alkaloids (BIAs). rsc.orgresearchgate.net BIAs are a large and diverse class of plant-derived metabolites with a wide range of pharmacological activities, but their synthesis is often complex. rsc.orgresearchgate.netfrontiersin.org

Synthesis of Benzylisoquinoline Alkaloids from p-Coumaric Acid Derivatives

To enable the efficient synthesis of BIAs, researchers have constructed artificial biocatalytic cascades in microbial hosts. rsc.orgbohrium.comrsc.org A novel whole-cell bioconversion strategy was developed that combines several enzymatic steps to produce BIAs from p-coumaric acid derivatives and dopamine (B1211576). rsc.orgrsc.org This cascade involves four key enzymatic reactions: decarboxylation, epoxidation, isomerization, and condensation. rsc.orgrsc.org

The feasibility of this approach was first demonstrated by synthesizing (S)-norcoclaurine, a key precursor for many complex BIAs, from p-coumaric acid and dopamine. rsc.orgresearchgate.net The strategy was then expanded to use various p-coumaric acid derivatives as substrates, successfully synthesizing a total of 15 different BIAs, including two natural and thirteen non-natural alkaloids. rsc.orgbohrium.comrsc.org This method achieved high productivities (0.27–1.22 g/L/h) and excellent stereoselectivity, with most products having an enantiomeric excess (ee) of ≥98%. rsc.orgrsc.org

Utilizing Lignocellulosic Biomass Hydrolysate as Substrate

To improve the sustainability and cost-effectiveness of these biocatalytic processes, researchers have explored the use of renewable, non-edible feedstocks. rsc.orgnih.gov Lignocellulosic biomass, which is abundant in agricultural waste, is a promising source of aromatic compounds like p-coumaric acid. rsc.orgresearchgate.netnih.govresearchgate.net

In a demonstration of this green chemistry approach, lignocellulosic biomass hydrolysate, rich in p-coumaric acid, was used as the key substrate for the synthesis of (S)-norcoclaurine. rsc.orgresearchgate.net The whole-cell biocatalytic system successfully converted the p-coumaric acid from the hydrolysate, achieving a titer of 1.2 g/L of (S)-norcoclaurine with a 90% conversion rate and over 98% ee. rsc.orgresearchgate.net This work highlights a promising strategy for integrating the valorization of lignocellulosic biomass with the sustainable synthesis of high-value natural products. rsc.orgresearchgate.netx-mol.net

Laboratory-Scale Synthesis of p-Coumaric Acid Derivatives for Research

For research purposes, the laboratory-scale synthesis of p-coumaric acid derivatives allows for the systematic investigation of structure-activity relationships. By modifying the core structure, scientists can tune the compound's properties to target specific biological pathways or enhance its efficacy.

The esterification of p-coumaric acid is a common strategy to create derivatives with altered physicochemical properties, such as lipophilicity, which can influence their biological activity. encyclopedia.pub These esters are synthesized to explore a wide range of applications, including antimicrobial, antioxidant, and antiparasitic activities. researchgate.netresearchgate.netmdpi.com

Several methods are employed for the synthesis of p-coumaric acid esters. A straightforward and common approach is the Fischer esterification, which involves refluxing p-coumaric acid with an appropriate alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄). researchgate.netmdpi.com This method has been used to prepare a variety of alkyl esters, with reaction times ranging from 5 to 27 hours and yielding products in the range of 34% to 91%. mdpi.com Another method is the Mitsunobu reaction, which utilizes reagents like diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (TPP) to facilitate esterification under milder conditions, particularly for more complex alcohols. mdpi.com For certain preparations, the carboxylic acid group is first activated by converting it to an acyl chloride using thionyl chloride (SOCl₂). researchgate.net The resulting p-coumaroyl chloride is then reacted with the desired alcohol. researchgate.net

The biological activities of these synthesized esters have been a key focus of research. Studies have shown that derivatives like methyl p-coumarate possess antioxidant, enzyme-inhibiting, and antifungal properties. researchgate.net The introduction of longer alkyl chains or specific aromatic groups can significantly enhance these effects. For instance, chemo-enzymatic synthesis has been used to produce fatty p-coumarate esters that show promise as antifungal agents for plant protection. mdpi.com A series of 12 ester derivatives were tested for trypanocidal activity, with pentyl p-coumarate showing the most potent effect against Trypanosoma cruzi. mdpi.com

Table 1: Synthesis and Biological Activity of Selected p-Coumaric Acid Esters

Ester Derivative Synthesis Method Studied Biological Activity Source(s)
Various Alkyl Esters Fischer Esterification (H₂SO₄ catalyst) Antimicrobial (antibacterial, antifungal) researchgate.net
Pentyl p-coumarate Fischer Esterification Trypanocidal (against T. cruzi) mdpi.com
Phenethyl p-coumarate Acyl chloride intermediate Anticancer (against P388 leukemia murine cells) ukm.my
Dihydroxylated Fatty Esters Chemo-enzymatic synthesis Antifungal (against B. cinerea, S. sclerotiorum), Plant immunity elicitor mdpi.com
Methyl (E)-(3-(4-hydroxyphenyl)acryloyl)-l-phenylalaninate EDC/HOBT coupling Anti-atherosclerotic encyclopedia.pubmdpi.com

The synthesis of p-coumaric acid amides and other conjugates represents another important avenue for creating derivatives with enhanced or novel biological activities. benthamdirect.comresearchgate.net These conjugates are often formed by linking p-coumaric acid to amino acids, biogenic amines (like dopamine or serotonin), or other complex molecules. encyclopedia.pubmdpi.com The resulting amide bond can alter the molecule's stability, solubility, and interaction with biological targets. pacific.edu

The synthesis of amides typically requires the activation of the carboxylic acid group of p-coumaric acid. ukm.my A common method involves converting p-coumaric acid into its more reactive acyl chloride derivative using thionyl chloride. researchgate.net This intermediate is then reacted with the desired amine in a base condensation reaction to form the amide. researchgate.net In some cases, to prevent unwanted side reactions, the phenolic hydroxyl group of p-coumaric acid is first protected by acetylation, and then deprotected in the final step. ukm.my Coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBT) are also widely used to facilitate amide bond formation directly between p-coumaric acid and an amine. encyclopedia.pubmdpi.com

These synthetic amides and conjugates have been evaluated for a variety of biological effects. Research has demonstrated their potential as antioxidant, anticancer, and antimicrobial agents. ukm.myresearchgate.netbohrium.com For example, N-phenethyl-p-coumaramide has shown promising anticancer activity against P388 leukemia murine cells. ukm.my Amides synthesized by coupling p-coumaric acid with various aminophenols have exhibited potent antioxidant activity, in some cases comparable to standard antioxidants like butylated hydroxyanisole (BHA). researchgate.net Conjugation with amino acids has also been explored to potentially enhance the biological profile of the parent compound. pacific.edu

Table 2: Synthesis and Biological Activity of p-Coumaric Acid Amides and Conjugates

Amide/Conjugate Synthesis Method Studied Biological Activity Source(s)
N-phenethyl-p-coumaramide Protection, chlorination, amidation, deprotection Anticancer (against P388 leukemia murine cells) ukm.my
p-Coumaric acid amides with aminophenols Acyl chloride intermediate, base condensation Antioxidant (DPPH radical scavenging, LDL oxidation inhibition) researchgate.net
Amides with biogenic amines (dopamine, serotonin, etc.) EDC/HOBT coupling Antioxidant (DPPH radical scavenging), MAO-B inhibition encyclopedia.pubmdpi.com
p-Coumaroyltyrosine, p-Coumaroylaspartate Not specified in detail Naturally occurring in plants mdpi.com
Maslinic acid-p-coumaric acid conjugates EDC coupling Not specified in detail nih.gov

Prenylation, the attachment of isoprenoid chains like dimethylallyl pyrophosphate (DMAPP), is a natural modification that often enhances the biological activity of phenolic compounds. google.com In the context of p-coumaric acid, this process can lead to the formation of potent bioactive molecules such as drupanin (B1242640) (a monoprenylated derivative) and artepillin C (a diprenylated derivative). researchgate.netnih.gov

The biosynthesis of these compounds is catalyzed by enzymes known as prenyltransferases (PTs). nih.gov Researchers have identified a specific membrane-bound prenyltransferase from Artemisia capillaris, designated AcPT1, which is responsible for the stepwise prenylation of p-coumaric acid. researchgate.netnih.gov This enzyme first transfers one prenyl group to the p-coumaric acid backbone to form drupanin, and then adds a second prenyl group to create artepillin C. nih.gov This enzymatic process has been successfully reconstituted in engineered yeast strains, paving the way for the biotechnological production of these valuable compounds. researchgate.netnih.gov

The addition of the lipophilic prenyl groups can significantly alter the pharmacological profile of p-coumaric acid. google.com Prenylated derivatives have demonstrated a broad spectrum of activities, including enhanced anti-inflammatory, antimicrobial, and anticancer effects compared to the non-prenylated parent compound. google.comresearchgate.net For example, artepillin C is a well-known bioactive component of Brazilian green propolis and exhibits a range of beneficial properties. researchgate.net Laboratory synthesis of prenylated derivatives has also been achieved through chemical methods, such as the Williamson ether synthesis or esterification with prenyl-containing moieties, to further explore their therapeutic potential. mdpi.com

Table 3: Prenylated Derivatives of p-Coumaric Acid and Their Significance

Prenylated Derivative Synthesis Method Key Features / Modified Activity Source(s)
Drupanin (mono-prenyl) Enzymatic (AcPT1) Intermediate in Artepillin C synthesis; bioactive phenylpropanoid. researchgate.netnih.gov
Artepillin C (di-prenyl) Enzymatic (AcPT1) Stepwise addition of two prenyl groups; enhanced pharmacological effects. researchgate.netnih.gov
Various Prenylated Esters and Ethers Chemical Synthesis (e.g., Williamson ether synthesis) Investigated for antifungal activity against clinical Fusarium species. mdpi.com

Formation of Amides and Other Conjugates

Production of p-Coumaric Acid from Lignin (B12514952) Valorization

Lignin, a complex aromatic biopolymer, is a major component of lignocellulosic biomass and is typically considered a low-value byproduct of the paper and bioethanol industries. nih.govsci-hub.se However, the concept of "lignin valorization" aims to convert this abundant and renewable resource into high-value chemicals. wiley-vch.de p-Coumaric acid is a key target in this endeavor, particularly from the lignin of grasses and agricultural residues like corn stover. nih.govacs.org

In grasses, p-coumaric acid is covalently attached to the lignin polymer primarily through ester bonds. acs.org This linkage makes it accessible for recovery using a "clip-off" approach. acs.org The most common method for this is mild alkaline hydrolysis, where the ester bonds are saponified, releasing p-coumaric acid into the solution. nih.govresearchgate.net This process can be integrated into biorefinery operations. For example, after a pretreatment process like the one using γ-valerolactone (GVL) to separate cellulose (B213188) and lignin from corn stover, the resulting solid lignin stream can be treated with a base to recover p-coumaric acid. acs.orgresearchgate.net

Yields of p-coumaric acid from lignin can be significant. Studies have reported crude yields of up to 8.3 wt% from GVL-lignin, which can be purified to over 97% purity through straightforward liquid-liquid extraction and crystallization. researchgate.net The p-coumaric acid obtained from lignin serves as a valuable platform chemical. digitellinc.com It can be further converted, often using microbial cell factories, into other valuable products such as L-tyrosine, protocatechuic acid, or coumarins like scopoletin, demonstrating a complete valorization pathway from waste biomass to specialty chemicals. sci-hub.sedigitellinc.comrsc.org This approach not only adds value to the lignin stream but also contributes to a more sustainable and circular bio-economy. rsc.orgnih.gov

Table 4: Examples of p-Coumaric Acid Production from Lignin

Lignin Source Valorization Method Product(s) Key Findings Source(s)
Corn Stover (GVL-Lignin) Mild alkaline hydrolysis p-Coumaric acid Achieved 4.8 wt% yield with 97% purity after purification. researchgate.net
Herbaceous Plants Alkaline treatment (e.g., NaOH) p-Coumaric acid, Ferulic acid, Vanillic acid Released by cleaving ester bonds prevalent in grass lignins. nih.gov
Corn Stover / Corn Bran Mild alkaline hydrolysis p-Coumaric acid, Ferulic acid Released at >20 mg/g yield; used as platform chemicals. digitellinc.com
Corncob Hydrolysate Microbial conversion by engineered P. putida Protocatechuic acid Biotransformation of lignin-derived p-coumaric acid. mdpi.com
Alkaline Pretreatment Liquor Microbial conversion by engineered S. cerevisiae Protocatechuic acid Engineered yeast funnels lignin monomers to a single product. rsc.org

Investigational Biological Activities and Mechanistic Insights of P Coumaric Acid in Vitro & in Vivo Animal Studies

Antioxidant Activity and Free Radical Scavenging Mechanisms

p-Coumaric acid (p-CA), a phenolic compound belonging to the hydroxycinnamic acid family, is widely distributed in the plant kingdom and is a common component of the human diet, found in fruits, vegetables, and cereals. nih.gov Its chemical structure, particularly the phenyl hydroxyl group, endows it with potent antioxidant properties. nih.govmdpi.com This allows it to donate hydrogen or electrons to neutralize reactive oxygen species (ROS) and other free radicals, thus mitigating oxidative stress. nih.govmdpi.com

Direct Scavenging of Reactive Oxygen Species (ROS) and Free Radicals

p-Coumaric acid has demonstrated significant capabilities as a direct scavenger of various reactive oxygen species (ROS). mdpi.com Its antioxidant action is largely attributed to its ability to donate an electron to neutralize ROS such as superoxide (B77818) (O₂•-), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH), converting them into harmless water molecules. mdpi.comresearchgate.net This direct scavenging activity has been observed in multiple in vitro and in vivo studies. nih.gov

In vitro studies using electron spin resonance in combination with spin trapping techniques have shown that p-CA effectively scavenges hydroxyl radicals in a dose-dependent manner. physiology.orgnih.gov Specifically, at a concentration as low as 2.5 µM, p-CA inhibited approximately 40% of the electron paramagnetic resonance signal intensity of the DMPO-•OH adduct, and at 20 µM, it achieved about 86% inhibition. physiology.org The IC50 value for scavenging •OH was determined to be 4.72 µM, with a rate constant of 1.8 x 10¹¹ M⁻¹s⁻¹. physiology.orgnih.gov

Furthermore, p-CA has been shown to be an effective scavenger of the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) free radical, superoxide anion radicals, and hydrogen peroxide. nih.gov These findings underscore the direct role of p-coumaric acid in neutralizing harmful free radicals, which is a key mechanism of its antioxidant properties. nih.govresearchgate.net

Metal Chelation Properties

In addition to its direct radical scavenging activities, p-coumaric acid also exhibits metal chelation properties. nih.govtandfonline.com The chelation of metal ions is an important antioxidant mechanism, as transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive hydroxyl radicals through the Fenton reaction. By binding to these metal ions, p-coumaric acid can prevent them from participating in reactions that generate free radicals. encyclopedia.pub

Activation of Antioxidant Responsive Gene Expression (e.g., ARF/Nrf-2 Pathway)

p-Coumaric acid can exert its antioxidant effects indirectly by modulating cellular signaling pathways, most notably the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govresearchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes by binding to the antioxidant response element (ARE) in the promoter region of these genes. researchgate.net

Under conditions of oxidative stress, p-coumaric acid can destabilize the Keap1 (Kelch-like ECH-associated protein 1), which is a repressor protein that sequesters Nrf2 in the cytoplasm and facilitates its degradation. researchgate.net The destabilization of Keap1 allows Nrf2 to translocate to the nucleus, bind to the ARE, and initiate the transcription of various protective genes. researchgate.net

This activation of the Nrf2 pathway by p-coumaric acid leads to an enhanced production of antioxidant enzymes. mdpi.com For instance, it has been shown to enhance cardiac antioxidant capacity in rats by activating the Nrf2 pathway. mdpi.comencyclopedia.pubnih.gov In another study, p-coumaric acid treatment in Caenorhabditis elegans increased oxidative resistance, an effect mediated by the Nrf2 ortholog, skn-1. nih.gov

Protection Against Oxidative Stress in Cellular Models (e.g., endothelial cells, keratinocytes, lens epithelial cells)

The protective effects of p-coumaric acid against oxidative stress have been demonstrated in various cellular models.

Endothelial Cells: In cultured bovine aortic endothelial cells, p-coumaric acid has been shown to provide protection against oxidative stress induced by high glucose and free fatty acids. nih.govmdpi.com It was found to inhibit lipid peroxidation and cell death in these cells. bmbreports.org Interestingly, one study suggested that the antioxidant mechanism in this model was not primarily through direct ROS scavenging but rather through the induction of peroxidases. bmbreports.org Another study showed it alleviated oxidative stress provoked by hydrogen peroxide in endothelial cells. researchgate.netresearchgate.net

Keratinocytes: p-Coumaric acid has been found to minimize oxidative stress in keratinocytes exposed to ultraviolet (UV) radiation. nih.govmdpi.commdpi.com It attenuated UVB toxicity in human epidermal melanocytes and HaCaT human keratinocytes. mdpi.com This suggests a potential role for p-coumaric acid in protecting the skin from UV-induced damage. nih.gov

Lens Epithelial Cells: Studies on human lens epithelial (HLE) cells have shown that p-coumaric acid can protect against oxidative stress-induced apoptosis, a key factor in cataract formation. scienceopen.commdpi.com Pretreatment with p-coumaric acid significantly protected HLE cells from hydrogen peroxide (H₂O₂)-induced cell death in a dose-dependent manner. scienceopen.comnih.gov It achieved this by suppressing intracellular ROS production, stabilizing mitochondrial membrane potential, and increasing the activities of antioxidant enzymes like total superoxide dismutase (T-SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). scienceopen.comnih.gov

Cardioprotective Effects via Oxidative Stress Modulation (e.g., reduction in lipid peroxidation, cholesterol oxidation, LDL resistance)

p-Coumaric acid has demonstrated significant cardioprotective effects, primarily through the modulation of oxidative stress. mdpi.com These effects include the reduction of lipid peroxidation, inhibition of cholesterol oxidation, and increasing the resistance of low-density lipoprotein (LDL) to oxidation. mdpi.comoup.com

Reduction in Lipid Peroxidation and Cholesterol Oxidation: Several studies have highlighted the ability of p-coumaric acid to inhibit lipid peroxidation. mdpi.comresearchgate.netoup.com For instance, it has been shown to provide a 71.2% reduction in the lipid peroxidation of a linoleic acid emulsion at a concentration of 45 μg/mL. oup.com In diabetic rats, treatment with p-coumaric acid significantly ameliorated the levels of malondialdehyde (MDA), a marker of lipid peroxidation. oatext.com It also decreases cholesterol oxidation. oup.comresearchgate.net

Increased LDL Resistance to Oxidation: The oxidation of LDL is a critical step in the development of atherosclerosis. mdpi.comresearchgate.net p-Coumaric acid has been shown to protect LDL from oxidation. mdpi.comresearchgate.net Human studies have suggested that it protects LDL from oxidation, thereby potentially preventing atherosclerosis and coronary heart disease. mdpi.com In one study, oral administration of p-coumaric acid for 30 days significantly inhibited LDL oxidation in rats. physiology.orgresearchgate.netpeanut-institute.com Furthermore, coffee consumption, which contains p-coumaric acid, has been shown to increase the resistance of LDL to ex vivo oxidation in humans, with a corresponding increase in the concentration of p-coumaric acid in LDL. nih.gov

Amelioration of Oxidative Stress in Reproductive System

Recent studies have indicated that p-coumaric acid can ameliorate the harmful effects of oxidative stress in the reproductive system. nih.govresearchgate.net In vivo studies on rats have shown that p-coumaric acid can minimize reproductive toxicity induced by ethanol (B145695). researchgate.net It was found to restore male fertility by reducing testicular dysfunction induced by ethanol through its antioxidant properties. researchgate.net Another study reported that co-administration of p-coumaric acid with doxorubicin, a chemotherapeutic agent known to cause testicular toxicity, helped to mitigate oxidative stress on penile tissue. nih.gov

Table 1: Summary of Investigational Biological Activities of p-Coumaric Acid

Biological Activity Key Findings Model System(s)
Direct ROS Scavenging Effectively scavenges •OH, O₂•-, H₂O₂, and DPPH radicals. In vitro (electron spin resonance, DPPH assay), Chemical assays
Metal Chelation Chelates ferrous ions (Fe²⁺), preventing their participation in radical-generating reactions. Chemical assays, Rat models (cadmium-induced toxicity)
Nrf2 Pathway Activation Destabilizes Keap1, leading to Nrf2 nuclear translocation and increased expression of antioxidant enzymes. Rat models (cardiac antioxidant capacity), C. elegans
Cellular Protection Protects endothelial cells, keratinocytes, and lens epithelial cells from oxidative stress-induced damage and apoptosis. Cultured bovine aortic endothelial cells, Human keratinocytes (HaCaT), Human lens epithelial cells
Cardioprotection Reduces lipid peroxidation, cholesterol oxidation, and increases LDL resistance to oxidation. Rat models, Human studies (coffee consumption), In vitro lipid peroxidation assays
Reproductive System Protection Ameliorates ethanol-induced testicular toxicity and doxorubicin-induced oxidative stress in penile tissue. Rat models

Table 2: Chemical Compounds Mentioned

Compound Name
p-Coumaric acid
Superoxide
Hydrogen peroxide
Hydroxyl radical
1,1-diphenyl-2-picryl-hydrazyl
Iron
Copper
Europium
Gadolinium
Dysprosium
Cadmium
Keap1 (Kelch-like ECH-associated protein 1)
Nrf2 (nuclear factor erythroid 2-related factor 2)
Total superoxide dismutase
Catalase
Glutathione peroxidase
Low-density lipoprotein
Malondialdehyde
Doxorubicin

Anti-inflammatory Properties and Molecular Pathways

p-Coumaric acid (p-CA) has demonstrated notable anti-inflammatory effects in various studies. Its mechanisms of action often involve the modulation of key signaling pathways that regulate the inflammatory response. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, p-CA has been shown to significantly inhibit the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) at both the mRNA and protein levels. researchgate.nethilarispublisher.comhilarispublisher.com This inhibition is associated with the suppression of the phosphorylation of IκB and extracellular signal-regulated kinases 1/2 (ERK1/2). researchgate.nethilarispublisher.com These findings suggest that p-CA exerts its anti-inflammatory effects by blocking the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. researchgate.nethilarispublisher.comhilarispublisher.com

The anti-inflammatory action of p-CA is linked to its ability to impair the function of NF-κB, a key transcription factor for pro-inflammatory cytokines. mdpi.com By inhibiting the NF-κB pathway, p-CA can reduce the production of these inflammatory mediators. mdpi.com Furthermore, p-CA has been found to counteract corticosterone-induced inflammation by inhibiting the advanced glycation end product (AGE)-receptor of AGE (RAGE) signaling pathway, which is involved in various pathological conditions, including neuroinflammation. mdpi.com

Antimicrobial, Antibacterial, and Antifungal Research

p-Coumaric acid has been investigated for its potential as an antimicrobial agent, exhibiting activity against a range of bacteria and fungi.

Disruption of Bacterial Cell Membranes

A primary mechanism of p-Coumaric acid's antibacterial action is the disruption of bacterial cell membranes. researchgate.netresearchgate.netacs.org Studies have shown that p-CA can significantly increase the permeability of both the outer and plasma membranes of bacteria, leading to a loss of the membrane's barrier function. researchgate.netacs.org This disruption results in the leakage of cytoplasmic contents, which can be observed through electron microscopy. researchgate.net The interaction of phenolic compounds like p-CA with the lipid bilayer of the cell membrane alters its fluidity and integrity, causing the leakage of intracellular components and ultimately leading to cell lysis. mdpi.com This membrane-damaging effect has been demonstrated against various bacterial pathogens. researchgate.netnih.gov

Intercalation with Bacterial Genomic DNA

In addition to disrupting cell membranes, p-Coumaric acid has been found to interact with bacterial genomic DNA. researchgate.netresearchgate.net It can bind to the phosphate (B84403) anions in the DNA double helix and intercalate into the grooves of the DNA structure. researchgate.netnih.gov This interaction can interfere with crucial cellular functions such as DNA replication and transcription, contributing to the bactericidal effect of the compound. researchgate.net Some studies suggest that p-CA can intercalate into DNA base pairs, which may block plasmid replication. frontiersin.org Furthermore, p-coumaric acid has been shown to inhibit the functions of the RecA protein, which is vital for DNA repair mechanisms in bacteria like Listeria monocytogenes. nih.gov

p-Coumaric acid has also shown antifungal properties against various fungal species, including Botrytis cinerea and Penicillium expansum, by inhibiting their mycelial growth. mdpi.com In some instances, its antifungal activity is attributed to the disruption of the fungal cell wall and plasma membrane. mdpi.com

Investigational Anticancer and Antineoplastic Effects

p-Coumaric acid has been the subject of research for its potential anticancer and antineoplastic properties, with studies exploring its effects on various cancer cell lines and in preclinical animal models.

In Vitro Antiproliferative Activity on Cancer Cell Lines (e.g., HT-29, HCT-15)

p-Coumaric acid has demonstrated antiproliferative activity against several cancer cell lines in vitro. Notably, it has been shown to inhibit the growth of human colon cancer cell lines HT-29 and HCT-15. nih.govbanglajol.infospringermedizin.de The inhibitory effect is often dose-dependent, and the IC50 (concentration causing 50% inhibition) values have been reported to be around 1600 µmol/L for HT-29 cells and 1400 µmol/L for HCT-15 cells. nih.govbanglajol.info The mechanism behind this antiproliferative activity is often attributed to the induction of apoptosis. nih.govbanglajol.info For instance, in HCT-15 cells, p-Coumaric acid treatment leads to an accumulation of apoptotic cells in the sub-G1 phase of the cell cycle. nih.govbanglajol.info Microscopic examination of treated cells reveals classic signs of apoptosis, such as membrane blebbing and cell shrinkage. nih.govbanglajol.info

Table 1: In Vitro Antiproliferative Activity of p-Coumaric Acid on Colon Cancer Cell Lines

Cell Line IC50 Value (µmol/L) Observed Effects
HT-29 ~1600 Inhibition of proliferation, Induction of apoptosis
HCT-15 ~1400 Inhibition of proliferation, Induction of apoptosis, Cell cycle arrest at sub-G1 phase

Anti-tumor Mechanisms in Preclinical Models

In vivo studies using preclinical animal models have provided further insights into the anti-tumor mechanisms of p-Coumaric acid. Research on a preclinical model of colon cancer indicated that treatment with p-Coumaric acid can prevent carcinogenesis, primarily through the activation of the Nrf2-ARE pathway. nih.gov This involves the upregulation of phase II detoxifying enzymes. nih.gov

Furthermore, the pro-apoptotic effect of p-Coumaric acid has been observed in animal models of colon carcinogenesis. nih.gov Studies have shown that p-Coumaric acid can decrease the expression of the anti-apoptotic protein Bcl-xL and promote the release of cytochrome c from the mitochondria, leading to caspase-dependent apoptosis. nih.gov In osteosarcoma, p-Coumaric acid has been found to inhibit tumor growth by suppressing the PI3K/Akt signaling pathway. benthamdirect.com In vivo experiments with osteosarcoma have shown that p-CA can effectively inhibit the proliferation, migration, and invasion of cancer cells while promoting apoptosis. benthamdirect.com

Neuroprotective Potential in Experimental Models

p-Coumaric acid (p-CA) has demonstrated significant neuroprotective properties in a variety of experimental settings, suggesting its potential as a therapeutic agent for neurodegenerative diseases. banglajol.infospandidos-publications.com In vitro studies have shown that p-CA can protect neuronal cells from toxicity induced by various agents. For instance, it has been shown to reduce neurotoxicity induced by 5-S-cysteinyl-dopamine and amyloid-beta (Aβ) peptides. banglajol.infomdpi.com Specifically, research on PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, revealed that p-CA can attenuate Aβ₂₅₋₃₅-induced toxicity. acs.org This protective effect is associated with the inhibition of inflammatory responses, as evidenced by the reduced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). acs.org The underlying mechanism appears to involve the modulation of key signaling pathways, including the blockade of nuclear factor-kappa B (NF-κB) p65 subunit's nuclear translocation and the phosphorylation of its inhibitor, IκB-α. acs.org Furthermore, p-CA has been observed to suppress the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and c-Jun N-terminal kinase (JNK). acs.org

In vivo animal models have further substantiated the neuroprotective effects of p-CA. In a mouse model of Alzheimer's disease induced by Aβ₂₅₋₃₅ injection, p-CA treatment was found to ameliorate cognitive dysfunction and reduce neuronal cell damage. nih.gov These beneficial effects were linked to the modulation of gut microbiota and serum metabolites, highlighting a potential gut-brain axis mechanism. nih.gov Specifically, p-CA reduced the abundance of pro-inflammatory gut bacteria and influenced metabolic pathways such as glucose and arachidonic acid metabolism. nih.gov The neuroprotective action in this model was also attributed to the inhibition of neuroinflammation via the PI3K/AKT/Glut1 and MAPK/NF-κB signaling pathways. nih.gov

Studies on models of chronic depression induced by corticosterone (B1669441) (CORT) have also revealed the neuroprotective potential of p-CA. mdpi.com In these models, p-CA reversed depression-like behaviors and memory deficits. mdpi.com The mechanism involves the inhibition of the advanced glycation end-products (AGE)-receptor for AGE (RAGE) signaling pathway and a subsequent decrease in the release of pro-inflammatory cytokines like TNF-α and IL-1β in the hippocampus. mdpi.com Further research has shown that p-CA protects against CORT-induced neurotoxicity in SH-SY5Y cells and primary rat cortical neurons by activating antioxidant enzymes and modulating the ERK1/2, Akt, and mTOR signaling pathways, which in turn leads to the phosphorylation of cAMP response element-binding protein (CREB). mdpi.com

Additionally, p-CA has shown protective effects in models of cerebral ischemia-reperfusion injury, where it helps prevent hippocampal neuronal death. banglajol.infomdpi.com In rats with aluminum chloride (AlCl₃)-induced neurotoxicity, a model for Alzheimer's disease, p-CA administration alleviated cognitive and non-cognitive disturbances by mitigating oxidative stress and inflammation in the cerebral cortex and hippocampus. researchgate.net

Table 1: Summary of Neuroprotective Effects of p-Coumaric Acid in Experimental Models

Experimental Model Key Findings Mechanistic Insights
Aβ₂₅₋₃₅-induced toxicity in PC12 cells Inhibited iNOS and COX-2 expression. Blocked NF-κB p65 nuclear translocation and IκB-α phosphorylation; suppressed ERK1/2 and JNK phosphorylation. acs.org
Aβ₂₅₋₃₅-induced AD in mice Ameliorated cognitive dysfunction and neuronal damage. Modulated gut microbiota and serum metabolites; inhibited neuroinflammation via PI3K/AKT/Glut1 and MAPK/NF-κB pathways. nih.gov
Corticosterone-induced depression in mice Reversed depression-like behavior and memory deficits. Inhibited AGE-RAGE signaling and pro-inflammatory cytokine release (TNF-α, IL-1β). mdpi.com
Corticosterone-induced neurotoxicity in SH-SY5Y cells and rat cortical neurons Protected against neuronal cell damage. Activated antioxidant enzymes; modulated ERK1/2, Akt, mTOR, and CREB signaling. mdpi.com
Cerebral ischemia-reperfusion in mice Prevented hippocampal neuronal death. Strong antioxidant and anti-apoptotic activities. mdpi.commdpi.com
AlCl₃-induced AD in rats Alleviated cognitive and non-cognitive deficits. Reduced oxidative stress and inflammation in the cerebral cortex and hippocampus. researchgate.net

Antidiabetic Effects and Associated Mechanisms

p-Coumaric acid has demonstrated notable antidiabetic properties in several animal studies, primarily through its influence on glucose and lipid metabolism, as well as its antioxidant and anti-inflammatory actions.

In streptozotocin (B1681764) (STZ)-induced diabetic rats, a model for type 1 diabetes, oral administration of p-CA significantly lowered blood glucose levels. researchgate.netscispace.com This hypoglycemic effect is attributed to several mechanisms. One key action is the enhancement of insulin (B600854) levels. researchgate.net p-CA also modulates the activities of crucial enzymes involved in glucose metabolism. It has been shown to decrease the activity of gluconeogenic enzymes such as glucose-6-phosphatase and fructose-1,6-bisphosphatase, while simultaneously increasing the activity of glycolytic enzymes like hexokinase and glucose-6-phosphate dehydrogenase. researchgate.net Furthermore, p-CA treatment in diabetic rats led to a significant decrease in the mRNA expression of glucose transporter 2 (GLUT2) in the pancreas. researchgate.net

Beyond its effects on glucose regulation, p-CA also exhibits antihyperlipidemic activity. In diabetic rats, it has been found to reduce levels of total cholesterol and triglycerides in both plasma and tissues, including the liver and kidney. researchgate.net It also helps in normalizing the lipid profile by decreasing low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) cholesterol, while increasing high-density lipoprotein (HDL) cholesterol. researchgate.net

The antioxidant properties of p-CA play a significant role in its antidiabetic effects. scispace.comoatext.com In diabetic rats, p-CA treatment has been shown to ameliorate oxidative stress by increasing the levels of antioxidants such as reduced glutathione (GSH) and the activities of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). researchgate.netscispace.com This helps to protect pancreatic β-cells from oxidative damage. researchgate.net Histopathological examinations of the liver and kidney in STZ-induced diabetic rats treated with p-CA revealed a reduction in diabetes-induced tissue damage, such as glomerular changes and inflammatory cell infiltration. scispace.com

In a model of type 2 diabetes induced by a high-fructose diet in rats, p-CA demonstrated a protective effect against insulin resistance, hyperglycemia, and dyslipidemia. ekb.eg Furthermore, in a type 2 diabetes model using STZ and nicotinamide, p-CA administration was found to alleviate hematological abnormalities and reduce oxidative stress. oatext.comoatext.comresearchgate.net

Table 2: Antidiabetic and Antihyperlipidemic Effects of p-Coumaric Acid in Animal Models

Parameter Effect of p-Coumaric Acid
Blood Glucose Decreased researchgate.netscispace.com
Plasma Insulin Increased researchgate.net
Hepatic Enzymes
Hexokinase Increased researchgate.net
Glucose-6-Phosphatase Decreased researchgate.net
Fructose-1,6-Bisphosphatase Decreased researchgate.net
Lipid Profile
Total Cholesterol Decreased researchgate.net
Triglycerides Decreased researchgate.net
LDL Cholesterol Decreased researchgate.net
VLDL Cholesterol Decreased researchgate.net
HDL Cholesterol Increased researchgate.net
Antioxidant Status
GSH, SOD, CAT, GPx Increased researchgate.netscispace.com
Pancreatic Gene Expression
GLUT2 mRNA Decreased researchgate.net

Antimelanogenic Activity Research

p-Coumaric acid has been identified as a potent agent in the regulation of melanin (B1238610) synthesis, a process known as melanogenesis. Its activity has been explored through its effects on the key enzyme tyrosinase and its ability to counteract UV-induced pigmentation.

p-Coumaric acid's structural similarity to L-tyrosine, the primary substrate for tyrosinase, allows it to act as a competitive inhibitor of this enzyme. mdpi.commdpi.com Tyrosinase is a critical copper-containing enzyme that catalyzes the rate-limiting steps in the melanin biosynthetic pathway. mdpi.comnih.gov Research has shown that p-CA is a particularly potent inhibitor of human and murine tyrosinases compared to the commonly studied mushroom tyrosinase. encyclopedia.pubnih.gov In fact, its inhibitory effect on human tyrosinase is significantly stronger than that of other well-known tyrosinase inhibitors like kojic acid and arbutin. mdpi.comresearchgate.net

Enzyme kinetics studies have provided further insight into its mechanism of inhibition. When L-tyrosine is the substrate, p-CA acts as a mixed-type inhibitor of human tyrosinase. nih.gov However, when L-DOPA is the substrate, it functions as a competitive inhibitor. nih.gov The IC₅₀ value, which represents the concentration required for 50% inhibition of enzyme activity, for p-CA against human tyrosinase has been reported to be as low as 3 μM. mdpi.com This is substantially lower than the IC₅₀ values for other phenolic acids such as p-methoxycinnamic acid (120 μM), cinnamic acid (200 μM), caffeic acid (250 μM), and ferulic acid (750 μM). mdpi.com

Table 3: Comparison of IC₅₀ Values of Phenolic Acids on Human Tyrosinase Activity

Compound IC₅₀ (μM)
p-Coumaric acid 3 mdpi.com
p-Methoxycinnamic acid 120 mdpi.com
Cinnamic acid 200 mdpi.com
Caffeic acid 250 mdpi.com
Ferulic acid 750 mdpi.com

Exposure to ultraviolet (UV) radiation is a primary stimulus for melanogenesis. p-Coumaric acid has demonstrated the ability to mitigate UV-induced pigmentation through multiple mechanisms. encyclopedia.pub It not only inhibits the catalytic activity of pre-existing tyrosinase but can also absorb UV radiation, thereby reducing the initial trigger for melanogenesis. nih.govencyclopedia.pub

In vitro studies using human epidermal melanocytes have shown that p-CA can effectively inhibit melanin synthesis in cells exposed to UVB radiation. nih.govresearchgate.netmdpi.com This effect is observed when p-CA is applied both before and after UV exposure, suggesting it can both prevent and treat hyperpigmentation. nih.gov Furthermore, p-CA has been shown to protect human epidermal melanocytes from UV-induced cell death, an effect that appears to be independent of its impact on melanin synthesis. nih.govencyclopedia.pub

In vivo studies using animal models have corroborated these findings. In melanin-possessing hairless mice, topical application of a cream containing p-CA was found to significantly reduce UV-induced erythema (redness) and subsequent skin pigmentation. nih.govencyclopedia.pub The effectiveness of p-CA in mitigating UV-induced changes in skin lightness (L* value) and redness (a* value) has been demonstrated in these models. encyclopedia.pub Additionally, p-CA has been shown to reduce the expression and secretion of stratifin from UV-irradiated keratinocytes, which in turn can indirectly attenuate the expression of matrix metalloproteinase-1 (MMP-1) in fibroblasts, a key enzyme involved in photoaging. mdpi.commdpi.com

Table 4: Effects of p-Coumaric Acid on UV-Induced Skin Changes in Hairless Mice

Treatment Effect on Skin Lightness (L* value) Effect on Skin Redness (a* value)
UV Exposure (Control) Decreased Increased encyclopedia.pub
UV + p-Coumaric Acid Cream Significantly less decrease compared to control Significantly less increase compared to control encyclopedia.pub

Inhibition of Tyrosinase Enzyme Activity

Role in Plant Physiology and Abiotic Stress Responses

p-Coumaric acid is a key phenolic compound in plants, playing a crucial role in various physiological processes, including growth, development, and responses to environmental stresses. mdpi.comnih.govresearchgate.net It is a central intermediate in the phenylpropanoid pathway, which is responsible for the biosynthesis of a wide range of secondary metabolites. oup.comutrgv.edu

One of the well-documented roles of p-coumaric acid and its derivatives in plants is their involvement in defense mechanisms against physical damage, such as wounding. mdpi.comnih.govresearchgate.net When a plant is wounded, the phenylpropanoid pathway is often activated, leading to the accumulation of phenolic compounds at the site of injury. These compounds contribute to the defense response in several ways.

p-Coumaric acid is a precursor for the synthesis of lignin (B12514952), a complex polymer that provides structural support to plant cell walls. mdpi.comnih.govresearchgate.net Following wounding, the deposition of lignin is often enhanced. This process helps to create a physical barrier that seals the wound, preventing the entry of pathogens and water loss. The reinforcement of cell walls with lignin also makes the plant tissue more resistant to further mechanical damage and herbivory.

In addition to its role as a lignin precursor, p-CA and its derivatives, such as p-coumaroyl amides, can accumulate in response to wounding and act as antimicrobial and anti-herbivore compounds. utrgv.edumdpi.com These molecules can deter feeding by insects and inhibit the growth of invading microorganisms, thus providing a chemical defense at the site of injury. The accumulation of these compounds is a part of the plant's induced defense response, which is triggered by the stress of wounding. utrgv.edu

The involvement of p-CA in the wound response is part of a complex signaling network that helps the plant to survive and recover from physical damage. This highlights the importance of phenylpropanoid metabolism in plant resilience to biotic and abiotic stresses. oup.comutrgv.edu

Modulation of Lignin Content and Plant Development

p-Coumaric acid is a critical intermediate in the phenylpropanoid pathway, which is responsible for the biosynthesis of numerous phenolic compounds in plants, including lignin. spandidos-publications.com As a precursor, it can be channeled into lignin production through the action of the enzyme 4-hydroxycinnamoyl-CoA ligase (4CL). core.ac.uk Its role in lignin synthesis is fundamental, originating from the deamination of phenylalanine to produce cinnamic acid, which is then hydroxylated to form p-coumaric acid. spandidos-publications.com

In vitro studies on Arabidopsis thaliana have demonstrated that the exogenous application of p-coumaric acid can directly influence lignin content and plant morphology. core.ac.uk In seedlings grown on a gelling agent that induces hyperhydricity (a physiological disorder characterized by water accumulation), treatment with p-coumaric acid led to a significant increase in total lignin content. core.ac.uknih.gov This increased lignification was associated with a reduction in hyperhydricity symptoms, suggesting that by bolstering lignin production, p-coumaric acid helps reduce water in the apoplast (the space between plant cells). core.ac.uknih.gov

Research in maize has further elucidated the role of p-coumaric acid as a key metabolic branch point. When the synthesis of downstream lignin precursors is disrupted, p-coumaric acid can accumulate. nih.gov This accumulation can lead to a metabolic shift, redirecting the compound towards other pathways, such as flavonoid and anthocyanin production, highlighting its regulatory importance in plant development. nih.gov

Table 1: Effect of Exogenous p-Coumaric Acid on Lignin Content in Arabidopsis thaliana

Treatment GroupObserved Effect on LigninAssociated Developmental ObservationSource
Control (Hyperhydric conditions)Baseline lignin contentSymptoms of hyperhydricity observed core.ac.uk
p-Coumaric Acid (10, 100, and 500 µM)Increased total lignin content compared to controlGreatly diminished symptoms of hyperhydricity core.ac.uknih.gov

Mitigation of Salt Stress in Plant Seedlings

p-Coumaric acid has been investigated for its potential to alleviate the detrimental effects of salinity on plant growth. researchgate.netbrieflands.com In studies using chia (Salvia hispanica L.), seedlings subjected to salt stress (100 mM NaCl) exhibited decreased growth parameters. researchgate.netcapes.gov.br However, the simultaneous application of p-coumaric acid (100 µM) with the salt treatment effectively mitigated these effects, leading to a notable increase in plant biomass. researchgate.netcapes.gov.brresearchgate.net

The protective mechanism of p-coumaric acid under salt stress is multifaceted. One proposed action is the reduction of ion leakage from cells, which helps maintain cellular integrity. researchgate.net Furthermore, p-coumaric acid appears to modulate the levels of reactive oxygen species (ROS). While ROS can be damaging at high concentrations, they also function as signaling molecules. It has been suggested that p-coumaric acid may activate a signaling pathway involving superoxide (O₂⁻) that, in conjunction with increased proline accumulation, contributes to enhanced growth under stress conditions. brieflands.com In earlier studies, exogenous application of p-coumaric acid was shown to improve chia seedling growth by significantly enhancing shoot length, fresh and dry weights, and augmenting the levels of total chlorophyll (B73375) and carotenoid contents. mdpi.com

Influence on Ion-Omics Profile and Mineral Content in Plants

The application of p-coumaric acid has a significant impact on the mineral nutrient profile of plants, particularly under conditions of salt stress. researchgate.netbrieflands.com The study of the complete set of ions and elements in an organism is known as ion-omics. In chia seedlings exposed to high salinity, a general decrease in essential macro-elements such as potassium (K), phosphorus (P), calcium (Ca), and magnesium (Mg) was observed, while sodium (Na) content increased significantly. researchgate.netcapes.gov.br

Table 2: Influence of p-Coumaric Acid on Mineral Content in Chia Seedling Shoots Under Salt Stress

MineralEffect of Salt Stress (100 mM NaCl)Effect of Combined Salt Stress + p-Coumaric Acid (100 µM)Source
Potassium (K)Significant reduction (66% decrease vs. control)Less pronounced reduction (11% decrease vs. control) researchgate.net
Magnesium (Mg)Reduced by 57% vs. controlSignificant increase (22% increase vs. control) researchgate.net
Calcium (Ca)Significant reductionSignificant increase researchgate.netcapes.gov.br
Sodium (Na)Increased by 512% vs. controlHighest increase (1175% vs. control) researchgate.net
Phosphorus (P)Reduced by 60% vs. controlReduced by 35% vs. control researchgate.net

Other Investigational Biological Effects in Research

Anti-platelet Aggregation

p-Coumaric acid has demonstrated significant anti-platelet activity in both in vitro and in vivo animal studies. researchgate.netkoreamed.org In an ex vivo study, rabbits administered p-coumaric acid for two weeks showed inhibited ADP-induced platelet aggregation. koreamed.org This effect was accompanied by a reduction in the production of thromboxane (B8750289) B2, a key mediator in platelet activation. koreamed.org

These findings were corroborated by in vitro experiments using human blood. p-Coumaric acid was found to reduce ADP-induced platelet aggregation in a concentration-dependent manner. The compound also interferes with the arachidonic acid cascade by reducing the production of thromboxane B2 and prostaglandin (B15479496) E2. koreamed.org The mechanism for its anti-platelet effects may involve the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase.

Table 3: In Vitro Anti-platelet Aggregation Activity of p-Coumaric Acid

SystemAgonistConcentration of p-Coumaric AcidObserved EffectSource
Human BloodADP500 µMReduced platelet aggregation to 55.2% of basal level
Human BloodADP1 mMReduced platelet aggregation to 35.6% of basal level

Antiparasitic Activity (in vitro antileishmanial, antischistosomal studies)

The antiparasitic potential of p-coumaric acid and its derivatives has been explored in several in vitro studies.

Antileishmanial Activity: p-Coumaric acid itself has reported activity against Leishmania amazonensis. Research has also focused on its derivatives to enhance potency. A study evaluating prenylated derivatives of p-coumaric acid against L. amazonensis promastigotes found that activity was dependent on the number and position of prenyl groups. The most active compound, methyl 3,5-diprenyl-4-prenyloxycinnamate, demonstrated moderate activity. In another study against Leishmania braziliensis, the hexyl p-coumarate derivative showed the highest leishmanicidal potency against the amastigote form of the parasite. Furthermore, p-coumaric acid has been identified as an active antileishmanial constituent in plant extracts used in traditional medicine.

Antischistosomal Activity: The same set of prenylated p-coumaric acid derivatives was tested for in vitro activity against adult worms of Schistosoma mansoni, the parasite responsible for schistosomiasis. While several derivatives showed activity, with methyl 3,5-diprenyl-4-prenyloxycinnamate being the most effective, none of the tested compounds were able to kill the adult worms at the concentrations used.

Anti-amoebic Activity: In addition to the above, p-coumaric acid has been shown to inhibit the growth of Entamoeba histolytica, the parasite that causes amoebiasis. researchgate.net At a concentration of 500 µM, it inhibited parasite proliferation by 41.5% after 24 hours of incubation. researchgate.net

Table 4: In Vitro Antiparasitic Activity of p-Coumaric Acid and Its Derivatives

CompoundParasite SpeciesActivity Metric (IC50/EC50)Source
Hexyl p-coumarateLeishmania braziliensis (amastigote)4.14 µg/mL
Methyl p-coumarateLeishmania braziliensis (amastigote)8.28 µg/mL
Methyl 3,5-diprenyl-4-prenyloxycinnamateLeishmania amazonensis (promastigote)45.92 µM
Methyl 3,5-diprenyl-4-prenyloxycinnamateSchistosoma mansoni (adult worm)64.25 µM
p-Coumaric AcidEntamoeba histolytica41.5% growth inhibition at 500 µM (24h) researchgate.net

Analgesic Properties in Animal Models

p-Coumaric acid has been recognized for its analgesic (pain-relieving) and antinociceptive (pain-blocking) properties in various animal models. researchgate.net These effects are often attributed to its anti-inflammatory activity, as pain is a cardinal sign of inflammation.

Studies using aqueous propolis extract, which contains p-coumaric acid and caffeic acid, have demonstrated significant antinociceptive effects in mice. researchgate.netresearchgate.net In the acetic acid-induced writhing test, a model for peripheral pain, the extract significantly reduced the number of abdominal constrictions. researchgate.net In the hot plate test, a model for centrally mediated pain, the extract increased the pain latency time. researchgate.netresearchgate.net Furthermore, in the formalin test, which assesses both neurogenic (early phase) and inflammatory (late phase) pain, the propolis extract reduced paw licking time in both phases. researchgate.net These effects suggest that the analgesic action of p-coumaric acid may involve both central and peripheral mechanisms. researchgate.net The compound is thought to exert its effects by reducing the release or blocking the action of inflammatory mediators. researchgate.net

Table 5: Analgesic (Antinociceptive) Effects of p-Coumaric Acid-Containing Extract in Mice

Animal ModelType of PainExtract/CompoundObserved EffectSource
Acetic Acid-Induced WrithingPeripheral, visceralAqueous Propolis Extract (containing p-CA)Up to 68.7% inhibition of writhing researchgate.netresearchgate.net
Hot Plate TestCentral, thermalAqueous Propolis Extract (containing p-CA)Significant increase in pain latency time researchgate.netresearchgate.net
Formalin Test (Early & Late Phase)Neurogenic & InflammatoryAqueous Propolis Extract (containing p-CA)45.1% to 53.3% reduction in paw licking duration researchgate.net

Nephroprotective, Hepatoprotective, and Reno-protective Effects in Experimental Models

p-Coumaric acid has demonstrated significant protective effects on the kidneys and liver in various experimental animal models. These protective actions are largely attributed to its potent antioxidant and anti-inflammatory properties.

In a study investigating cisplatin-induced toxicity in rats, p-coumaric acid administration was found to protect both the liver and kidneys. nih.gov The compound was able to mitigate the oxidative damage caused by cisplatin, a common chemotherapy drug known for its nephrotoxic and hepatotoxic side effects. nih.gov The protective mechanism involves the inhibition of oxidative stress. nih.gov Similarly, in a model of cadmium-induced nephrotoxicity, oral administration of p-coumaric acid to rats significantly counteracted the toxic effects of cadmium chloride. researchgate.net This was evidenced by the restoration of kidney functional markers such as urea (B33335), uric acid, and creatinine (B1669602) to near-normal levels. researchgate.net The compound also decreased lipid peroxidation and significantly increased the levels of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), as well as glutathione (GSH). researchgate.net Histopathological analysis further confirmed that p-coumaric acid minimized severe tubular epithelial cell degeneration in the kidneys. researchgate.net

Further research on diabetic rats induced by nicotinamide/streptozotocin showed that p-coumaric acid exerted potent hypoglycemic and hepato-renal protective effects. researchgate.net Treatment with p-coumaric acid significantly ameliorated elevated levels of glucose, alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), urea, and uric acid. researchgate.net It also helped restore total protein, albumin, and globulin levels, suggesting its potential to attenuate the progression of diabetic hepatopathy and nephropathy. researchgate.net

In the context of renal ischemia-reperfusion injury in rats, pre-treatment with p-coumaric acid demonstrated a protective effect by reducing serum creatinine and blood urea nitrogen (BUN) levels. revistanefrologia.com The compound also decreased the tissue levels of pro-inflammatory cytokines, interleukin 1-β (IL-1β) and tumor necrosis factor-α (TNF-α), and the lipid peroxidation marker, malondialdehyde (MDA). revistanefrologia.com Concurrently, it increased the activities of antioxidant enzymes, highlighting its role in mitigating oxidative damage and inflammation associated with ischemia-reperfusion. revistanefrologia.com

Model Key Findings Mechanistic Insights
Cisplatin-induced hepatotoxicity and nephrotoxicity in ratsProtected liver and kidney against oxidative damage. nih.govInhibition of oxidative stress. nih.gov
Cadmium chloride-induced nephrotoxicity in ratsRestored kidney function markers (urea, uric acid, creatinine). researchgate.net Decreased lipid peroxidation. researchgate.net Increased antioxidant enzyme levels (SOD, CAT, GPx, GSH). researchgate.net Minimized tubular epithelial cell degeneration. researchgate.netAntioxidant properties. researchgate.net
Nicotinamide/streptozotocin-induced diabetic ratsAmeliorated elevated glucose, ALT, AST, urea, and uric acid. researchgate.net Restored total protein, albumin, and globulin levels. researchgate.netHypoglycemic and hepato-renal protective effects. researchgate.net
Renal ischemia-reperfusion injury in ratsReduced serum creatinine and BUN. revistanefrologia.com Decreased tissue IL-1β, TNF-α, and MDA. revistanefrologia.com Increased antioxidant enzyme activities. revistanefrologia.comAntioxidant and anti-inflammatory properties. revistanefrologia.com

Gastroprotective and Anti-ulcer Properties in Preclinical Research

p-Coumaric acid has shown promising gastroprotective and anti-ulcer effects in several preclinical studies. Its mechanisms of action appear to involve the reinforcement of gastric mucosal protective factors and acceleration of healing processes.

In a study using an acetic acid-induced ulcer model in rats, treatment with p-coumaric acid for seven days resulted in a 44.6% reduction in the gastric ulcer area compared to the vehicle-treated group. nih.govresearchgate.net Histological examination revealed that the compound mitigated the extensive damage to the mucosa and submucosa layers. nih.govresearchgate.net This beneficial effect was associated with increased levels of mucin and reduced glutathione (GSH), a key antioxidant. nih.gov Furthermore, p-coumaric acid treatment led to a decrease in lipid hydroperoxides and an increase in the activities of superoxide dismutase (SOD) and catalase (CAT) in the gastric tissue, without affecting myeloperoxidase (MPO) activity. nih.gov In vitro, the compound promoted the restructuring of a cell monolayer in a scratch test and showed selective cytotoxicity towards a human gastric adenocarcinoma cell line (AGS) while being non-toxic to normal fibroblast cells (L929). nih.gov

Another study investigating ethanol-induced gastric ulcers in rats found that p-coumaric acid markedly ameliorated the gastric epithelial and mucosal injury. dergipark.org.tr This therapeutic effect was attributed to its antioxidant properties, its ability to protect against GSH depletion, and its role in preventing neutrophil accumulation, as indicated by decreased MPO activity and malondialdehyde (MDA) levels, and increased GSH levels. dergipark.org.tr

The gastroprotective potential of p-coumaric acid has also been highlighted in studies on plant extracts rich in this compound. For instance, hydroalcoholic extracts of Macrotyloma uniflorum seeds, where p-coumaric acid is the most abundant phenolic acid, demonstrated significant anti-ulcer and antioxidant activity against indomethacin (B1671933) and absolute ethanol-induced ulcers in rats. rjptonline.org

Model Key Findings Mechanistic Insights
Acetic acid-induced ulcer in rats44.6% reduction in ulcer area. nih.govresearchgate.net Mitigated damage to mucosa and submucosa. nih.govresearchgate.net Promoted cell monolayer restructuring in vitro. nih.govIncreased mucin and GSH levels. nih.gov Decreased lipid hydroperoxides. nih.gov Increased SOD and catalase activities. nih.gov
Ethanol-induced gastric ulcer in ratsAmeliorated gastric epithelial and mucosal injury. dergipark.org.trDecreased MPO activity and MDA levels. dergipark.org.tr Increased GSH levels. dergipark.org.tr Protection against GSH depletion and neutrophil accumulation. dergipark.org.tr
Indomethacin and ethanol-induced ulcers in ratsSignificant anti-ulcer activity. rjptonline.orgAntioxidant activity. rjptonline.org

Effects on Bone Formation and Anti-angiogenic Activity

p-Coumaric acid has been investigated for its potential roles in bone metabolism and the regulation of angiogenesis, the formation of new blood vessels.

A study in adolescent male rats demonstrated that p-coumaric acid can stimulate longitudinal bone growth. nih.gov Treatment with the compound significantly increased tibial length and the height of the growth plate zones. nih.gov It also increased the ratio of proliferating cells within the growth plate. nih.gov Mechanistically, p-coumaric acid was found to significantly increase the serum levels of growth hormone and insulin-like growth factor 1 (IGF-1), as well as the expression of IGF-1 and its receptor in the proliferative and hypertrophic zones of the growth plate. nih.gov These findings suggest that p-coumaric acid promotes bone growth by enhancing cell proliferation in the growth plates, mediated through the IGF-1 pathway, and may have potential as an alternative to growth hormone therapy. nih.gov

In the context of angiogenesis, which is crucial for tumor growth, p-coumaric acid has exhibited inhibitory effects. nih.govresearchgate.net In vitro studies revealed that it inhibited the sprouting of endothelial cells from rat aortic rings and hindered the tube formation and migration of human endothelial cells. nih.govresearchgate.net The compound was observed to downregulate the mRNA expression of key angiogenic factors, namely vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). nih.gov Furthermore, p-coumaric acid was shown to inhibit the AKT and ERK signaling pathways, which are critical for angiogenesis. nih.gov An in vivo mouse model confirmed these anti-angiogenic properties, showing that p-coumaric acid effectively suppressed tumor growth by reducing hemoglobin content, an indicator of blood vessel density. nih.gov These results collectively indicate that p-coumaric acid possesses potent anti-angiogenic properties. nih.govresearchgate.net

Area of Investigation Model Key Findings Mechanistic Insights
Bone Formation Adolescent male ratsIncreased tibial length and growth plate height. nih.gov Increased cell proliferation in growth plates. nih.govIncreased serum growth hormone and IGF-1. nih.gov Increased expression of IGF-1 and its receptor in growth plates. nih.gov
Anti-angiogenic Activity In vitro (rat aortic rings, human endothelial cells)Inhibited endothelial cell sprouting, tube formation, and migration. nih.govresearchgate.netDownregulated mRNA expression of VEGF and bFGF. nih.gov Inhibited AKT and ERK signaling pathways. nih.gov
In vivo (mouse tumor model)Suppressed tumor growth. nih.gov Lowered hemoglobin content in tumors. nih.govInhibition of angiogenesis. nih.gov

Cofactor Function in Photoactive Yellow Proteins (PYP)

p-Coumaric acid serves as a crucial cofactor in Photoactive Yellow Proteins (PYP), a family of photoreceptor proteins found in various bacteria. wikipedia.orgnih.gov These proteins act as blue light sensors, initiating a cellular response to light. asm.org

The chromophore responsible for the yellow color and photoactivity of PYP is p-coumaric acid, which is covalently bound to a specific cysteine residue (Cys69 in Halorhodospira halophila PYP) in the apoprotein via a thiol ester bond. nih.govasm.org This was a significant discovery, establishing PYP as a distinct class of photoreceptor molecules. nih.gov The protein environment tunes the spectral properties of the p-coumaric acid cofactor. rsc.org Key residues, such as Tyr42 and Glu46, form hydrogen bonds with the phenolate (B1203915) oxygen of the chromophore, holding it within the ligand-binding site. wikipedia.orgasm.org

Upon absorption of blue light, the trans isomer of p-coumaric acid undergoes a photochemical transition to the cis isomer. wikipedia.orgasm.org This isomerization disrupts the favorable hydrogen bonding network, leading to conformational changes and partial unfolding of the protein, which constitutes the signaling state. wikipedia.orgasm.org The covalent linkage of p-coumaric acid to the protein is of paramount importance for this functional activity; non-covalent binding of a similar chromophore analogue resulted in strongly impaired photoactivity. rsc.org The study of PYP and its p-coumaric acid cofactor has provided valuable insights into the fundamental mechanisms of photosensitive proteins, including the roles of hydrogen bonding and molecular isomerization in photoactivity. wikipedia.org

Aspect Description
Role of p-Coumaric Acid Serves as the photoactive chromophore (cofactor) in Photoactive Yellow Proteins (PYP). wikipedia.orgnih.gov
Binding to Protein Covalently attached via a thiol ester bond to a cysteine residue (Cys69) of the apoprotein. nih.govasm.org
Interaction with Protein Held in place by hydrogen bonds with key amino acid residues (e.g., Tyr42, Glu46). wikipedia.orgasm.org
Mechanism of Action Undergoes trans-cis isomerization upon absorption of blue light, initiating a signaling cascade. wikipedia.orgasm.org
Significance The covalent linkage is essential for the protein's photoactivity. rsc.org PYP serves as a model system for studying photosensory mechanisms. wikipedia.orgasm.org

Structure Activity Relationship Sar Studies and Molecular Interactions

Influence of Chemical Structure on Biological Activities

The fundamental structure of p-coumaric acid, a hydroxycinnamic acid, consists of a phenolic ring and a propenoic acid side chain. Both moieties are critical to its biological functions, particularly its antioxidant properties.

The primary determinant of p-coumaric acid's antioxidant activity is the phenolic hydroxyl (-OH) group at the para-position (C4) of the phenyl ring. researchgate.netnih.gov This hydroxyl group can readily donate a hydrogen atom or an electron to neutralize free radicals, thereby mitigating oxidative stress. nih.gov The antioxidant capacity is also influenced by the acrylic acid side chain, which participates in the stabilization of the resulting phenoxyl radical through resonance delocalization. This delocalization of the unpaired electron across the entire molecule, from the oxygen atom to the carboxylic group, enhances its stability and makes p-coumaric acid an effective radical scavenger.

The arrangement of substituents on the phenyl ring plays a significant role in modulating this antioxidant potential. Studies on 3-substituted 4-hydroxycinnamic acids have shown that electron-donating groups (e.g., -CH₃, -OCH₃) enhance antioxidant activity, while electron-withdrawing groups (e.g., -NO₂, -F) diminish it. chemeducator.org This is because electron-donating groups increase the electron density on the hydroxyl group, facilitating hydrogen/electron donation, whereas electron-withdrawing groups have the opposite effect. chemeducator.org

Beyond antioxidant effects, the structure of p-coumaric acid is also crucial for its other biological roles, such as its anti-inflammatory, antimicrobial, and anticancer activities. benthamdirect.commedchemexpress.commdpi.com For instance, its ability to inhibit tyrosinase, an enzyme involved in melanin (B1238610) production, is attributed to its structural similarity to L-tyrosine, the enzyme's natural substrate. mdpi.com This allows p-coumaric acid to act as a competitive inhibitor, binding to the enzyme's active site. mdpi.combslonline.org The entire molecule, including the carboxylic acid group and the phenyl ring, is necessary for this inhibitory action.

Comparison of Isomers and Derivatives on Activity Profiles

Comparative studies of p-coumaric acid isomers and its synthetic or natural derivatives have provided valuable insights into the structural requirements for specific biological activities.

Isomers: Coumaric acid exists in three isomeric forms: ortho-, meta-, and para-coumaric acid, differing in the position of the hydroxyl group on the phenyl ring. benthamdirect.comdergipark.org.tr The para-isomer (p-coumaric acid) is the most abundant in nature and generally exhibits the strongest biological activities. researchgate.netbenthamdirect.com For instance, a study on the synergistic effects of hydroxycinnamic acid derivatives in acute myeloid leukemia (AML) cells found that the para-position of the hydroxyl group was critical for the ability to cooperate with carnosic acid in inducing cytotoxicity. nih.gov Derivatives with the hydroxyl group at the ortho or meta positions were less effective. nih.gov

Derivatives: Modification of the carboxylic acid group, typically through esterification or amidation, has been a common strategy to alter the lipophilicity and biological activity of p-coumaric acid. researchgate.netbenthamdirect.com

Antioxidant and Antiglycative Activity: Comparisons between p-coumaric acid and caffeic acid (which has an additional hydroxyl group at the C3 position) consistently show that caffeic acid has superior antioxidant and antiglycative activity. nih.govmdpi.comnih.govacs.org This highlights that the number and position of hydroxyl groups are paramount for radical scavenging. In one study, the IC₅₀ (concentration required to scavenge 50% of DPPH radicals) for caffeic acid was 4 µg/mL, significantly lower than that of p-coumaric acid (33 µg/mL), indicating much higher potency. nih.govacs.org

Antiparasitic Activity: Studies on ester derivatives of p-coumaric acid have shown that the length of the alkyl chain significantly influences antiparasitic activity. In a study against Trypanosoma cruzi, the causative agent of Chagas disease, a series of 12 ester derivatives were tested. mdpi.com It was found that increasing the alkyl chain length initially enhanced activity. Pentyl p-coumarate was the most potent derivative against both epimastigote and trypomastigote forms, suggesting that a five-carbon aliphatic chain provides an optimal balance of lipophilicity and structural conformation for trypanocidal action. mdpi.com Similarly, in a study against Leishmania braziliensis, hexyl p-coumarate showed the highest leishmanicidal potency, again indicating that increasing the side chain length to a certain point enhances activity. mdpi.com

Anticancer Activity: In AML cells, the structure-activity relationship for cooperation with calcitriol (B1668218) and carnosic acid was explored. nih.gov The results demonstrated that for a hydroxycinnamic acid derivative to be effective, it required a hydroxyl group at the para position, an intact C7–C8 double bond in the side chain, and a methyl-esterified carboxyl group, as seen in methyl 4-hydroxycinnamate. nih.gov

The table below summarizes the comparative activity of p-coumaric acid and some of its derivatives.

Compound/DerivativeTarget/AssayFindingReference
p-Coumaric acid DPPH radical scavengingIC₅₀ = 33 µg/mL nih.govacs.org
Caffeic acid DPPH radical scavengingIC₅₀ = 4 µg/mL (More potent) nih.govacs.org
Methyl p-coumarate Trypanosoma cruzi epimastigotesIC₅₀ = 601.06 µM (Lowest potency) mdpi.com
Pentyl p-coumarate Trypanosoma cruzi epimastigotesIC₅₀ = 5.16 µM (Highest potency) mdpi.com
Hexyl p-coumarate Leishmania braziliensis amastigotesEC₅₀ = 4.14 µg/mL (Highest potency) mdpi.com
Methyl p-coumarate AML cell cytotoxicity (with carnosic acid)Synergistic effect observed nih.gov
ortho-Coumaric acid methyl ester AML cell cytotoxicity (with carnosic acid)No synergistic effect nih.gov
meta-Coumaric acid methyl ester AML cell cytotoxicity (with carnosic acid)No synergistic effect nih.gov

Computational and Modeling Approaches for SAR Elucidation

Computational chemistry and molecular modeling have become indispensable tools for understanding the SAR of p-coumaric acid at the molecular level. These approaches allow for the prediction of interactions between p-coumaric acid and its biological targets, guiding the rational design of more potent derivatives. rsc.orgresearchgate.net

Molecular Docking: Docking simulations have been widely used to predict the binding modes of p-coumaric acid and its derivatives within the active sites of various enzymes.

Tyrosinase: Docking studies revealed that p-coumaric acid binds tightly to the tyrosinase enzyme, with a binding affinity (-6.00 kcal/mol) greater than that of the known inhibitor phenylthiourea (B91264) (-5.53 kcal/mol). bslonline.org The model suggested that p-coumaric acid interacts with five amino acid residues in the enzyme, and these interactions are critical for its inhibitory activity. bslonline.org

α-Amylase: To understand its antidiabetic potential, docking studies were performed with α-amylase. The results showed that p-coumaric acid forms four hydrogen bonds with key residues (Trp 59, Gln 63, Arg 195, and Asp 300) in the enzyme's active site. nih.govmdpi.com This interaction is primarily driven by van der Waals forces and hydrogen bonding. nih.govmdpi.com

Anti-inflammatory Targets: In silico analysis of p-coumaric acid's anti-inflammatory effects showed stable interactions with the ATP-binding site of IKKβ and with regions of LFA-1 crucial for its interaction with ICAM-1. nih.gov These interactions are predicted to suppress pro-inflammatory mediator production and hinder neutrophil infiltration. nih.gov

Antiparasitic Targets: Docking studies on p-coumaric acid derivatives suggested potential mechanisms for their antiparasitic actions. Pentyl p-coumarate was shown to bind favorably with Trypanosoma cruzi enzymes aldo-keto reductase (AKR) and cruzain (CZ), with van der Waals and hydrophobic interactions being dominant. mdpi.com Hexyl p-coumarate was predicted to inhibit key Leishmania braziliensis enzymes, including aldehyde dehydrogenase (ALDH), mitogen-activated kinase protein (MPK4), and DNA topoisomerase 2 (TOP2), through a combination of hydrogen bonds, hydrophobic interactions, and Van der Waals forces. mdpi.com

Density Functional Theory (DFT) and QSAR: DFT calculations have been employed to compute reactivity indexes, pKa values, and bond dissociation energies to estimate the antioxidant capability of p-coumaric acid and its analogs. rsc.orgfip.org These studies have helped in the rational design of new derivatives with potentially enhanced antioxidant activity. rsc.orgeurekaselect.com Quantitative Structure-Activity Relationship (QSAR) studies have also been performed, demonstrating that the antimicrobial activities of p-coumaric acid derivatives are governed by electronic and topological parameters. scilit.com

The table below highlights key findings from computational studies on p-coumaric acid.

Target Enzyme/SystemComputational MethodKey FindingsReference
Tyrosinase Molecular Docking (PyRx, Autodock 4)Binding energy of -6.00 kcal/mol; interacts with 5 amino acid residues. bslonline.org
α-Amylase Molecular Docking (Autodock-4.2)Forms 4 hydrogen bonds with Trp 59, Gln 63, Arg 195, Asp 300. nih.govmdpi.com
Hen Egg-White Lysozyme (HEWL) Molecular DockingBinds to HEWL via hydrophobic interactions, involving residues Trp63, Leu75, Asp101, and Lys97. nih.gov
IKKβ and LFA-1 Molecular DockingForms stable interactions with the ATP-binding site of IKKβ and critical regions of LFA-1. nih.gov
p-Coumaric acid-nicotinamide cocrystal DFT and AIMIdentified intermolecular hydrogen bonds between the carbonyl group of p-coumaric acid and the amine group of nicotinamide. fip.orgfip.org
Analog Design DFTIdentified three derivatives predicted to be better antioxidants than p-coumaric acid itself. rsc.org

Future Research Directions and Translational Research Applications Excluding Human Clinical Data

Exploration of Novel Biosynthetic Pathways and Enzymes

While the primary biosynthetic routes of p-coumaric acid from phenylalanine and tyrosine in plants are well-established, recent discoveries have unveiled alternative and more complex pathways in microorganisms. nih.govnih.gov Future research should focus on the continued exploration and characterization of these novel biosynthetic pathways.

A recently identified pathway in Kutzneria albida involves a diazotization-dependent deamination process, a significantly more intricate route requiring at least 12 enzymes. nih.gov Further investigation into this and other microbial pathways could uncover new enzymes with unique catalytic activities. Understanding the genetic regulation of these pathways, especially in response to environmental stimuli, is also crucial. frontiersin.org This knowledge can be harnessed for the heterologous production of p-coumaric acid in engineered microbes like Escherichia coli and Saccharomyces cerevisiae, potentially offering more efficient and sustainable production methods compared to plant extraction or chemical synthesis. nih.govacs.org For instance, the functional expression of a novel trans-cinnamic acid 4-hydroxylase (C4H) from Lycoris aurea in E. coli has already demonstrated the feasibility of producing p-coumaric acid from glucose. nih.govmdpi.com

Development of Advanced Analytical Techniques for Complex Matrices

Accurate and sensitive quantification of p-coumaric acid and its derivatives in diverse and complex matrices such as plant extracts, food products, and biological fluids is essential for research and quality control. nih.gov While high-performance liquid chromatography (HPLC), often coupled with UV/Vis detection, is the most commonly reported method, there is a continuous need for more advanced and efficient analytical techniques. nih.govresearchgate.net

Future research should focus on the development and validation of methods like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for enhanced sensitivity and selectivity, especially for detecting low concentrations in plasma and other biological samples. mdpi.com Additionally, exploring novel extraction methods, such as the clip-off method and soft microwave extraction, could improve the efficiency of sample preparation from various plant materials. benthamdirect.com The development of standardized analytical protocols is also critical to ensure consistency and comparability of results across different studies.

Investigation of p-Coumaric Acid's Role in Emerging Plant Stress Paradigms

p-Coumaric acid is known to play a role in plant defense against biotic and abiotic stresses. mdpi.comfrontiersin.org Future research should delve deeper into its mechanisms of action in response to emerging environmental challenges, such as those posed by climate change, including increased salinity, drought, and exposure to novel pathogens.

Studies have shown that exogenous application of p-coumaric acid can alleviate salt stress in plants like chia by modulating ion uptake and reducing oxidative damage. mdpi.comuwc.ac.za Research focusing on the signaling pathways mediated by p-coumaric acid under stress conditions will be crucial. For example, it has been suggested that p-coumaric acid can trigger jasmonic acid (JA) signaling, leading to the induction of phenylpropanoid biosynthesis and enhanced disease resistance in maize. frontiersin.org Understanding these intricate interactions will be key to developing strategies for enhancing crop resilience.

Design and Synthesis of Novel p-Coumaric Acid Derivatives with Enhanced Bioactivities

The chemical structure of p-coumaric acid, with its phenolic hydroxyl and carboxylic acid groups, makes it an ideal scaffold for the synthesis of new derivatives with potentially enhanced biological activities. ukm.my Future research should systematically explore the structure-activity relationships of various p-coumaric acid derivatives, including amides, esters, and polymers. benthamdirect.compacific.edu

By modifying the core structure, it may be possible to improve properties such as bioavailability, target specificity, and potency. For example, studies have shown that esterification of p-coumaric acid can modulate its antiparasitic activities. mdpi.com The synthesis of phenethyl p-coumarate and N-phenethyl-p-coumaramide has been explored for potential anticancer activity. ukm.my A four-step synthesis involving acetylation, chlorination, amidation/esterification, and deprotection has been a common strategy. ukm.mypacific.edu Continued efforts in this area could lead to the development of novel therapeutic agents and functional ingredients.

Integration into Academic Research for Bio-Product Development (e.g., biorefinery)

p-Coumaric acid is a key phenolic compound released during the processing of lignocellulosic biomass in biorefineries. mdpi.com Instead of being treated as a waste product, there is a significant opportunity to utilize this stream for the production of high-value bioproducts. nih.gov Future academic and industrial research should focus on developing integrated biorefinery concepts where p-coumaric acid and other hydroxycinnamic acids are recovered and converted into valuable chemicals. nih.govbohrium.com

This includes the development of efficient biocatalytic cascades for the synthesis of specialty chemicals, such as benzylisoquinoline alkaloids (BIAs), from p-coumaric acid derivatives. rsc.org The use of deep eutectic solvents for the pretreatment of agro-food wastes to recover p-coumaric acid is another promising area of investigation. mdpi.com Such approaches align with the principles of a circular bio-economy, turning waste streams into valuable resources. osti.gov

Further Mechanistic Elucidation of Biological Activities in Preclinical Models

While numerous studies have demonstrated the antioxidant, anti-inflammatory, and anticancer effects of p-coumaric acid in preclinical models, the precise molecular mechanisms often remain to be fully elucidated. encyclopedia.pubbanglajol.infosemanticscholar.org Future research should employ advanced molecular and cellular techniques to dissect the signaling pathways modulated by p-coumaric acid.

For instance, its antioxidant effects have been linked to the activation of the Nrf2 pathway. encyclopedia.pub Its anti-inflammatory properties may involve the modulation of various inflammatory mediators. banglajol.info In the context of cancer, p-coumaric acid has been shown to induce apoptosis and inhibit cell proliferation. banglajol.infosemanticscholar.org Further studies in animal models are needed to confirm these mechanisms and to explore its potential in preventing or treating various diseases, such as doxorubicin-induced nephrotoxicity and carbon tetrachloride-induced liver damage. medchemexpress.comspandidos-publications.com Investigating its anxiolytic effects through the GABA-A receptor is another promising avenue. nih.gov

Application as a Research Standard or Marker in Biological Systems

Due to its widespread presence in plants and its defined chemical properties, p-coumaric acid serves as a valuable analytical standard for research purposes. medchemexpress.com It is used as a reference compound in the analysis of herbal medicinal products and in phytochemical studies. Future applications could expand its use as a biomarker for dietary intake of fruits and vegetables or as a marker for specific biological processes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.